Losartan carboxylic acid
説明
structure given in first source
Structure
3D Structure
特性
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-92-1 | |
| Record name | Losartan carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXP-3174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Chemical and Physical Properties of Losartan Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan (B1675146) carboxylic acid, also known by its experimental code EXP3174, is the principal active metabolite of the widely prescribed antihypertensive drug, Losartan.[1] Following oral administration, Losartan undergoes metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form this more potent and longer-acting metabolite.[2] EXP3174 is a non-peptide, competitive antagonist of the angiotensin II receptor type 1 (AT1), exhibiting significantly higher affinity and a more sustained therapeutic effect than its parent compound.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Losartan carboxylic acid, along with detailed experimental protocols relevant to its synthesis, analysis, and characterization.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | [4] |
| Synonyms | EXP-3174, E-3174 | [4] |
| CAS Number | 124750-92-1 | [4] |
| Chemical Formula | C₂₂H₂₁ClN₆O₂ | [4] |
| Molecular Weight | 436.9 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Strongest Acidic) | 3.39 (predicted) | [6] |
| pKa (Strongest Basic) | 2.02 (predicted) | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 153-158 °C | [1] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in DMSO and ethanol (B145695). Insoluble in water. | [6][7] |
| LogP | 3.92 (predicted) | [6] |
| ¹H NMR (DMSO-d₆) | δ 9.67 (s, 1H), 7.69 (d, 1H, J=8 Hz), 7.65 (t, 1H, J=8 Hz), 7.56 (t, 1H, J=8 Hz), 7.52 (d, 1H, J=8 Hz), 7.11 (d, 2H, J=8.5 Hz), 7.04 (d, 2H, J=8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J=7 Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J=7 Hz) | [5] |
| Mass Spectrum | Precursor ion (m/z) 435.2 → Product ion (m/z) 157.0 (in negative ionization mode) | [8] |
| UV Absorption Max (λmax) | 247 nm | [7] |
Experimental Protocols
Synthesis of this compound from Losartan
A common laboratory-scale synthesis involves a two-step oxidation of Losartan. The first step is the oxidation of the primary alcohol group of Losartan to an aldehyde intermediate (Losartan carboxaldehyde), followed by the oxidation of the aldehyde to the carboxylic acid.
Step 1: Oxidation of Losartan to Losartan Carboxaldehyde
-
Reagents: Losartan, N,N-dimethylformamide (DMF), Dipyridinium dichromate (PDC).
-
Procedure:
-
Dissolve Losartan (0.75 mol) in DMF (1000 mL).
-
Add PDC (418.5 g) in portions with stirring, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction solution into water (5000 g).
-
Extract the aqueous solution three times with ethyl acetate (B1210297) (2500 mL each).
-
Combine the organic phases, wash with saturated brine (2500 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the solid Losartan carboxaldehyde.[9]
-
Step 2: Oxidation of Losartan Carboxaldehyde to this compound
-
Reagents: Losartan carboxaldehyde, Methanol (B129727), 50% aqueous Potassium Hydroxide (KOH), 30% Hydrogen Peroxide (H₂O₂), concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Prepare a solution of Losartan carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL).
-
To this, add 50% aqueous KOH (3.2 mL, 28.4 mmol).
-
Heat the mixture to 65°C.
-
Add 30% H₂O₂ (5.7 mL, 56.8 mmol) dropwise while stirring.
-
Continue stirring for 20 minutes.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
The resulting solid is this compound.[5]
-
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acid-base workup.[5][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of Losartan and this compound in biological matrices.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM monobasic potassium phosphate) and an organic solvent (e.g., acetonitrile).[12] For example, a mobile phase of Methanol:Acetonitrile (50:50, v/v) can be used.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 228 nm or fluorescence detection with excitation at 250 nm and emission at 370 nm.[12][13]
-
Sample Preparation: Plasma or urine samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.[14][15]
Biological Assay: AT1 Receptor Binding Affinity
This protocol describes a radioligand binding assay to determine the binding affinity of this compound to the AT1 receptor.
-
Materials: Cell membranes expressing the human AT1 receptor, [³H]-Angiotensin II (radioligand), unlabeled this compound, binding assay buffer, Whatman GF/C filters.
-
Procedure:
-
Prepare incubation tubes containing the cell membrane preparation (10 µg of protein), a fixed concentration of [³H]-Angiotensin II (e.g., 250 pM), and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubate the mixture for 1 hour at 25°C.
-
Terminate the incubation by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine) under vacuum.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 8.0).
-
Measure the radioactivity retained on the filters using liquid scintillation spectrophotometry.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled angiotensin II.
-
Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.[16] this compound has a reported Ki of 0.67 nM for the human AT1 receptor.[7]
-
Signaling Pathways and Logical Relationships
Metabolic Pathway of Losartan to this compound
The biotransformation of Losartan to its active metabolite, this compound, is a critical step for its therapeutic efficacy. This process primarily occurs in the liver and is mediated by specific cytochrome P450 enzymes.
Caption: Metabolic conversion of Losartan to its active carboxylic acid metabolite.
Mechanism of Action: AT1 Receptor Blockade
This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents the physiological actions of angiotensin II, a potent vasoconstrictor.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. moodle2.units.it [moodle2.units.it]
- 4. This compound | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
- 11. ijrpc.com [ijrpc.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Determination of Losartan and this compound in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
A Technical Guide to the Synthesis and Purification of Losartan Carboxylic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and purification of Losartan (B1675146) carboxylic acid (also known as EXP3174), the principal active metabolite of the widely prescribed antihypertensive drug, Losartan. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed methodologies and critical data for the laboratory-scale preparation of this important compound for research purposes.
Introduction
Losartan, the first orally active nonpeptide angiotensin II receptor antagonist, exerts its therapeutic effect primarily through its conversion to the more potent and longer-acting metabolite, Losartan carboxylic acid (EXP3174).[1][2][3] In the liver, cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, catalyze the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of Losartan to the corresponding carboxylic acid.[3] This active metabolite is 10 to 40 times more potent than its parent compound in blocking the angiotensin II type 1 (AT1) receptor, making it a crucial molecule for studying the renin-angiotensin system and developing new therapeutic agents.[1][3]
This guide details established synthetic routes to this compound, focusing on the oxidation of Losartan and its aldehyde intermediate. Furthermore, it provides comprehensive purification protocols and analytical data to ensure the preparation of high-purity material suitable for rigorous scientific investigation.
Angiotensin II Receptor Signaling Pathway
Losartan and its active metabolite, this compound, are selective antagonists of the Angiotensin II Type 1 (AT1) receptor.[4][5] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that lead to physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cell proliferation.[4][5][6][7] By blocking this interaction, this compound effectively inhibits these effects, leading to a reduction in blood pressure.
Figure 1: Simplified Angiotensin II Type 1 Receptor Signaling Pathway.
Synthesis of this compound
The synthesis of this compound for research purposes typically starts from commercially available Losartan or involves the oxidation of the intermediate Losartan carboxaldehyde (EXP3179).
Workflow for Synthesis and Purification
Figure 2: General workflow for the synthesis and purification of this compound.
Method 1: Oxidation of Losartan
A direct oxidation of Losartan to its carboxylic acid derivative can be achieved using various oxidizing agents. One common method involves the use of potassium permanganate (B83412).
Experimental Protocol:
-
Dissolution: Dissolve Losartan (1.0 eq) in a suitable solvent such as a mixture of acetone (B3395972) and water.
-
Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO4) (excess, e.g., 3-5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide.
-
Acidification and Extraction: Acidify the filtrate to a pH of approximately 2-3 with a suitable acid (e.g., 6 M HCl). This will precipitate the crude this compound. The product can then be extracted with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method 2: Oxidation of Losartan Carboxaldehyde
This two-step approach involves the initial oxidation of Losartan to Losartan carboxaldehyde, followed by further oxidation to the carboxylic acid. This can offer better control and potentially higher yields.
Step 1: Synthesis of Losartan Carboxaldehyde (EXP3179)
A common method for this step is the oxidation of Losartan using manganese dioxide (MnO2).
Experimental Protocol:
-
Reaction Setup: Suspend Losartan (1.0 eq) and an excess of activated manganese dioxide (e.g., 10-15 eq) in a chlorinated solvent like chloroform (B151607) or dichloromethane.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction can be slow, sometimes requiring 24-48 hours for completion.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude Losartan carboxaldehyde, which can be used in the next step without further purification.
Step 2: Oxidation of Losartan Carboxaldehyde to this compound
Several reagents can be employed for this oxidation. A convenient and efficient method utilizes hydrogen peroxide in a basic medium.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve Losartan carboxaldehyde (1.0 eq) in methanol (B129727).
-
Reagent Addition: Add an aqueous solution of potassium hydroxide (B78521) (KOH) followed by the dropwise addition of 30% hydrogen peroxide (H2O2) at room temperature or slightly elevated temperature (e.g., 65 °C).[1]
-
Reaction Time: Stir the reaction mixture for a short period, typically 20-30 minutes.[1]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture and acidify with concentrated HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the crude this compound.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Direct Oxidation of Losartan | Losartan | KMnO₄ | ~70-80 | [2] |
| Two-Step Oxidation via Aldehyde | Losartan Carboxaldehyde | H₂O₂, KOH | ~71 | [1] |
| AgNO₃, NaOH | ~51 | [1] | ||
| Oxone | ~65 | [1] |
Table 1: Comparison of Synthetic Methods for this compound
Purification of this compound
High purity of this compound is essential for reliable in vitro and in vivo studies. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is often the most effective method for purifying the crude product.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. A common and effective solvent for recrystallization is 2-propanol or ethanol.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain pure this compound as a white solid.
Column Chromatography
For smaller scale preparations or if recrystallization does not yield a product of sufficient purity, reversed-phase column chromatography can be employed.[8]
Experimental Protocol:
-
Stationary Phase: Use a reversed-phase silica (B1680970) gel (e.g., C18).
-
Mobile Phase: A gradient elution system of water (acidified, e.g., with 0.1% formic acid or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol is typically used.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase gradient, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Melting Point | 153-155 °C[1] |
| ¹H NMR (DMSO-d₆) | δ 9.67 (s, 1H), 7.69 (d, 1H), 7.65 (t, 1H), 7.56 (t, 1H), 7.52 (d, 1H), 7.11 (d, 2H), 7.04 (d, 2H), 5.55 (s, 2H), 2.62 (t, 2H), 1.8-1.1 (m, 4H), 0.85 (t, 3H).[1] |
| Mass Spectrometry (MS) | m/z: 419 (M⁺)[1] |
| Infrared (IR) | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (imidazole and tetrazole), and aromatic C-H stretching. |
| Purity (HPLC) | >98% (using a suitable reversed-phase column and mobile phase, with UV detection). |
Table 2: Key Analytical Data for this compound
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research applications. The detailed experimental protocols and comparative data on different synthetic routes offer researchers a solid foundation for producing this vital compound in the laboratory. The provided analytical data serves as a benchmark for the characterization and quality control of the synthesized material. By following these guidelines, researchers can confidently prepare high-purity this compound, enabling accurate and reproducible results in their investigations into the renin-angiotensin system and related cardiovascular diseases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Losartan carboxylic acid solubility in DMSO and other organic solvents
An In-depth Technical Guide on the Solubility of Losartan Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as EXP3174), the primary active metabolite of the angiotensin II receptor antagonist, Losartan. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development activities, including formulation, in vitro assay design, and pharmacokinetic studies.
Introduction to this compound (EXP3174)
Losartan is an orally administered antihypertensive drug that exerts its effect primarily through its active metabolite, this compound (EXP3174)[1]. Following oral administration, approximately 14% of a Losartan dose is converted to EXP3174[2][3]. This metabolite is a potent and selective non-peptide angiotensin II receptor type 1 (AT1) antagonist, exhibiting 10 to 40 times greater potency than the parent drug, Losartan[1][2]. It is this metabolite that is largely responsible for the pharmacological effects and long duration of action of Losartan[1][4]. Given its therapeutic significance, detailed knowledge of its physicochemical properties, particularly its solubility, is essential for researchers.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data, compiled from various suppliers and databases, is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of moisture in the solvent[4]. Discrepancies in reported values may arise from different experimental conditions.
| Solvent | Solubility | Concentration (mM)¹ | Source |
| Dimethyl Sulfoxide (DMSO) | 87 mg/mL | 199.13 mM | Selleck Chemicals[4] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |
| Ethanol | 87 mg/mL | 199.13 mM | Selleck Chemicals[4] |
| Ethanol | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |
| Dimethylformamide (DMF) | 30 mg/mL | 68.66 mM | Cayman Chemical[5] |
| Methanol | Soluble | Not Quantified | Allmpus[6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.14 mM | Cayman Chemical[5] |
| Water | Insoluble | - | Selleck Chemicals[4] |
| Water (Predicted) | 0.0039 mg/mL | 0.0089 mM | DrugBank Online[7] |
¹ Concentration calculated based on a molecular weight of 436.9 g/mol .[5][8]
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a fundamental experimental procedure. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility[9].
Shake-Flask Method: A Generalized Protocol
This protocol outlines the key steps for determining the equilibrium solubility of this compound in an organic solvent.
-
Preparation : Ensure the solvent and the this compound solid are of high purity. The temperature of the system must be precisely controlled and maintained throughout the experiment[10].
-
Addition of Excess Solute : Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a glass vial or flask). The amount should be sufficient to form a saturated solution with undissolved solid remaining.
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or a magnetic stirrer.
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).
-
Concentration Analysis : Accurately determine the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this analysis[11]. A calibration curve using standard solutions of known concentrations should be prepared to ensure accurate quantification.
-
Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Metabolic and Mechanistic Pathways
Visualizing the biological and experimental context of this compound is crucial for a comprehensive understanding. The following diagrams illustrate its metabolic origin, its mechanism of action, and the experimental workflow for its characterization.
Metabolic Pathway of Losartan
Losartan is a prodrug that is metabolized in the liver to its active form, this compound (EXP3174). This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, proceeding through an aldehyde intermediate[1][2].
Mechanism of Action: AT1 Receptor Blockade
This compound functions by blocking the AT1 receptor, preventing Angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone (B195564) release. This is a key interaction within the Renin-Angiotensin System (RAS)[1][2].
Experimental Workflow: Solubility Determination
The logical flow for determining solubility via the shake-flask method involves a series of sequential steps from sample preparation to final analysis. This workflow ensures reproducible and accurate measurements.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. allmpus.com [allmpus.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of EXP3174: An In-depth Technical Guide for Researchers
An overview of the potent and selective AT1 receptor antagonist, EXP3174, detailing its binding kinetics, functional antagonism, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological characteristics through structured data, detailed experimental protocols, and visualized signaling and experimental workflows.
Introduction
EXP3174, the active carboxylic acid metabolite of the angiotensin II receptor antagonist losartan (B1675146), is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), exerts its physiological effects, including vasoconstriction and aldosterone (B195564) secretion, primarily through the AT1 receptor. By selectively blocking this interaction, EXP3174 plays a crucial role in mitigating the pressor effects of angiotensin II, making it a significant compound in the study of hypertension and other cardiovascular diseases. This technical guide provides a detailed pharmacological profile of EXP3174, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of EXP3174 as an AT1 receptor antagonist.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 37 nM | - | - | |
| IC50 | 37 x 10⁻⁹ M | Rat Adrenal Cortical Membranes | [³H]Angiotensin II | [1] |
| IC50 | 1.1 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | [¹²⁵I]-angiotensin II | [3] |
| Ki | 6.8 nM | Rabbit Aortic Membranes | [¹²⁵I]AII-(Sar¹,Ile⁸) | [2] |
| Ki | 18.4 ± 3.9 nM | Rat Adrenal Cortical AT1 Receptors | [¹²⁵I]SI-AII | [4] |
| Ki | 7.6 ± 1.2 nM | Rat Aortic Smooth Muscle (RASM) cell AT1 receptors | [¹²⁵I]SI-AII | [4] |
Table 1: In Vitro Receptor Binding Affinity of EXP3174 for the AT1 Receptor. This table presents the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an unlabeled drug (Ki), demonstrating the high affinity of EXP3174 for the AT1 receptor across different experimental preparations.
| Parameter | Value | Tissue/Model | Agonist | Reference |
| pA2 | 10.09 | Isolated Rabbit Aorta | Angiotensin II | [1] |
| KB | 10⁻¹⁰ M | Isolated Rabbit Aorta | Angiotensin II | [1] |
| IC50 (Ca²⁺ elevation) | 5 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | Angiotensin II | [3] |
| IC50 (Protein synthesis) | 3 x 10⁻⁹ mol/l | Rat Vascular Smooth Muscle Cells | Angiotensin II | [3] |
Table 2: In Vitro Functional Antagonism of EXP3174. This table showcases the functional antagonist activity of EXP3174 in various in vitro assays, highlighting its potency in inhibiting angiotensin II-induced physiological responses.
| Route of Administration | ED30 | Animal Model | Effect | Reference |
| Intravenous (i.v.) | 0.038 mg/kg | Conscious Renal Artery-Ligated Rats | Decrease in Blood Pressure | [1] |
| Oral (p.o.) | 0.66 mg/kg | Conscious Renal Artery-Ligated Rats | Decrease in Blood Pressure | [1] |
Table 3: In Vivo Antihypertensive Efficacy of EXP3174. This table presents the in vivo efficacy of EXP3174 in a rat model of hypertension, demonstrating its ability to lower blood pressure following both intravenous and oral administration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the AT1 receptor and the workflows of the experimental protocols described in this guide.
References
- 1. Nonpeptide angiotensin II receptor antagonists. XI. Pharmacology of EXP3174: an active metabolite of DuP 753, an orally active antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-180560, an insurmountable inhibitor of angiotensin II-stimulated responses: comparison with losartan and EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of CYP2C9 in the Bioactivation of Losartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan (B1675146), a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension, exerts its therapeutic effect primarily through its active metabolite, EXP3174. The conversion of losartan to EXP3174 is a critical bioactivation step predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9). This technical guide provides an in-depth exploration of the pivotal role of CYP2C9 in the metabolism of losartan, detailing the enzymatic pathway, the significant impact of genetic polymorphisms on pharmacokinetic variability, and the experimental methodologies employed to investigate this metabolic process. Quantitative data from key studies are summarized, and conceptual diagrams are provided to illustrate the metabolic pathway and experimental workflows.
Introduction
Losartan is an orally administered antagonist of the angiotensin II type 1 (AT1) receptor, which undergoes substantial first-pass metabolism in the liver.[1] While losartan itself possesses pharmacological activity, its major metabolite, EXP3174, is 10 to 40 times more potent in its ability to block the AT1 receptor and has a longer half-life, making it the principal contributor to the therapeutic efficacy of the drug.[1][2][3] The formation of EXP3174 is primarily mediated by the CYP2C9 enzyme, which is responsible for the oxidation of losartan.[4][5] Given that CYP2C9 is a highly polymorphic gene, genetic variations can significantly alter enzyme activity, leading to interindividual differences in losartan metabolism, EXP3174 exposure, and ultimately, clinical response.[1][4] Understanding the intricacies of CYP2C9-mediated losartan metabolism is therefore crucial for optimizing antihypertensive therapy and for the development of new drugs that may interact with this pathway.
The Metabolic Pathway of Losartan
The biotransformation of losartan to its active metabolite, EXP3174, is a two-step oxidative process. Initially, losartan is oxidized to an intermediate aldehyde, E-3179.[3][6] This intermediate is then further oxidized to the carboxylic acid, EXP3174.[3][6] While other cytochrome P450 enzymes, such as CYP3A4, may play a minor role, CYP2C9 is the principal catalyst for the formation of EXP3174 at therapeutic concentrations.[2][3][4]
Impact of CYP2C9 Genetic Polymorphisms
The gene encoding CYP2C9 is highly polymorphic, with numerous alleles that can result in decreased or non-functional enzyme activity. The most well-studied variants are CYP2C92 and CYP2C93, which are associated with reduced metabolism of losartan compared to the wild-type allele, CYP2C9*1.[1][4] Individuals carrying these variant alleles exhibit altered pharmacokinetic profiles for both losartan and EXP3174.
Quantitative Data on Pharmacokinetic Parameters
The presence of CYP2C9*2 or *3 alleles generally leads to a higher plasma concentration (AUC) of the parent drug, losartan, and a lower AUC of the active metabolite, EXP3174.[1] This shift in the metabolic ratio can have significant clinical implications, potentially leading to a diminished therapeutic response.[7][8] The following table summarizes the key pharmacokinetic parameters of losartan and EXP3174 in individuals with different CYP2C9 genotypes.
| CYP2C9 Genotype | Analyte | Pharmacokinetic Parameter | Observation | Reference |
| CYP2C91/1 (Wild-Type) | Losartan | AUC (Area Under the Curve) | Baseline for comparison | [1][9] |
| EXP3174 | AUC | Baseline for comparison | [1][9] | |
| Carriers of CYP2C92 or *3 | Losartan | AUC | Higher compared to CYP2C91/1 | [1] |
| EXP3174 | AUC | Lower compared to CYP2C91/1 | [1] | |
| Losartan | Half-life (t½) | Longer compared to CYP2C91/1 | [1] | |
| EXP3174 | Half-life (t½) | Longer compared to CYP2C91/1 | [1] | |
| EXP3174 | Cmax (Maximum Concentration) | Lower compared to CYP2C91/1 | [1][9] | |
| CYP2C93/3 (Homozygous Mutant) | Losartan/EXP3174 | AUC Ratio | Approximately 30- to 40-fold higher than CYP2C91/*1 | [9] |
Experimental Protocols for Studying Losartan Metabolism
The investigation of CYP2C9-mediated losartan metabolism involves both in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
In vitro studies are essential for elucidating the specific contribution of CYP2C9 to losartan metabolism and for characterizing the kinetic properties of different CYP2C9 variants.
Objective: To determine the kinetic parameters (Vmax, Km) of EXP3174 formation from losartan by specific CYP2C9 variants.
Methodology:
-
Enzyme Source: Recombinant human CYP2C9 enzymes (wild-type and variants) expressed in a suitable system (e.g., baculovirus-infected insect cells or yeast) or human liver microsomes from genotyped donors are used.[4][10]
-
Incubation: The enzyme source is incubated with a range of losartan concentrations (e.g., 0.05-50 µM) in a buffered solution containing a NADPH-generating system at 37°C.[4]
-
Reaction Termination: The reaction is stopped at a specific time point by adding a quenching solvent, such as acetonitrile (B52724) or methanol.
-
Sample Analysis: The concentration of the formed EXP3174 is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[4][11]
-
Data Analysis: The rate of EXP3174 formation is plotted against the losartan concentration, and the data are fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant). Intrinsic clearance is calculated as Vmax/Km.[10]
In Vivo Phenotyping and Pharmacokinetic Studies
In vivo studies in human subjects are crucial for understanding the clinical significance of CYP2C9 polymorphisms on losartan disposition and response.
Objective: To evaluate the influence of CYP2C9 genotype on the pharmacokinetics of losartan and EXP3174 in humans.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients are recruited and genotyped for CYP2C9 variants using methods like polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP).[12]
-
Drug Administration: A single oral dose of losartan (e.g., 25 mg or 50 mg) is administered to the subjects.[9][12]
-
Sample Collection: Blood and/or urine samples are collected at predetermined time points over a 24-hour period.[9][13]
-
Bioanalysis: Plasma and urine concentrations of losartan and EXP3174 are determined using a validated analytical method, such as HPLC.[9][12]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including AUC, Cmax, tmax, and elimination half-life for both losartan and EXP3174.[1] The metabolic ratio of losartan to EXP3174 in plasma or urine is also calculated.[9][12]
-
Statistical Analysis: Pharmacokinetic parameters are compared between different CYP2C9 genotype groups to assess the impact of genetic variation.
Conclusion
CYP2C9 is the cornerstone of losartan bioactivation, playing a definitive role in its conversion to the highly potent metabolite, EXP3174. The genetic diversity of the CYP2C9 gene is a major determinant of the pharmacokinetic variability observed with losartan therapy. Individuals with reduced-function CYP2C9 alleles exhibit impaired metabolism, leading to lower systemic exposure to the active metabolite and potentially compromising the therapeutic efficacy of the drug. A thorough understanding of the interplay between CYP2C9 genotype and losartan metabolism, facilitated by the experimental approaches outlined in this guide, is paramount for advancing personalized medicine in the treatment of hypertension. For drug development professionals, this knowledge is critical for anticipating and managing potential drug-drug interactions involving CYP2C9 and for the design of novel therapeutics that are less susceptible to polymorphic drug metabolism.
References
- 1. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role of CYP2C9 polymorphism in losartan oxidation. | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CYP2C9 genotype and pharmacodynamic responses to losartan in patients with primary and secondary kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis [mdpi.com]
- 9. Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 36 CYP2C9 variants found in the Chinese population on losartan metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Bioequivalence Evaluation of Two Losartan Potassium Tablets Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2C9 genetic variants and losartan oxidation in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Losartan and E3174 pharmacokinetics in cytochrome P450 2C9*1/*1, *1/*2, and *1/*3 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Losartan Carboxylic Acid to Angiotensin II Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Losartan (B1675146) Carboxylic Acid, also known as EXP3174, to angiotensin II receptors. EXP3174 is the principal active metabolite of the antihypertensive drug Losartan and is responsible for most of its therapeutic effects.[1] This document details the quantitative binding characteristics of EXP3174, the experimental methodologies used for its assessment, and the associated signaling pathways.
Quantitative Binding Affinity Data
Losartan Carboxylic Acid (EXP3174) is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] Its high affinity for the AT1 receptor and significantly lower affinity for the angiotensin II type 2 (AT2) receptor underscore its specificity.[4] The binding affinity of EXP3174 is often quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The table below summarizes key binding affinity data from various studies.
| Parameter | Receptor Subtype | Species/Cell Line | Value (nM) | Reference |
| Ki | Human AT1 | COS-7 cells | 0.67 | [2][4] |
| Ki | Rat AT1A | - | 0.57 | [2] |
| Ki | Rat AT1B | - | 0.97 | [2] |
| Ki | Human AT2 | COS-7 cells | >10,000 | [4] |
| IC50 | AT1 | Vascular Smooth Muscle Cells (VSMC) | 1.1 | [2][5][6] |
| IC50 (Ca2+ influx) | AT1 | Vascular Smooth Muscle Cells (VSMC) | 5 | [3][5] |
| IC50 (protein synthesis) | AT1 | Vascular Smooth Muscle Cells (VSMC) | 3 | [3][5] |
Table 1: Summary of this compound (EXP3174) Binding Affinity Data.
The data clearly demonstrates the high selectivity of EXP3174 for the AT1 receptor, with a binding affinity in the nanomolar range, as compared to its negligible affinity for the AT2 receptor.[4] Losartan itself has a lower affinity for the AT1 receptor (IC50 of 1.0 x 10⁻⁸ mol/l) compared to EXP3174 (IC50 of 1.1 x 10⁻⁹ mol/l).[5]
Experimental Protocols
The determination of binding affinity for compounds like EXP3174 typically involves competitive radioligand binding assays. Below is a detailed methodology for a standard assay.
Objective: To determine the inhibitory constant (Ki) of EXP3174 for the angiotensin II receptor subtypes.
Materials:
-
Radioligand: [125I]-Sar¹,Ile⁸-Angiotensin II (a radioactively labeled analog of angiotensin II).
-
Test Compound: this compound (EXP3174).
-
Receptor Source: Membranes prepared from cells expressing either human AT1 or AT2 receptors (e.g., COS-7 cells, vascular smooth muscle cells).[4][5]
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Competitors: Unlabeled Angiotensin II (for determining non-specific binding) and a known selective antagonist for the specific receptor subtype.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of the radioligand ([125I]-Sar¹,Ile⁸-Angiotensin II).
-
Add increasing concentrations of the test compound (EXP3174) to the tubes.
-
Include control tubes for:
-
Total Binding: Contains only the radioligand and receptor membranes.
-
Non-specific Binding: Contains the radioligand, receptor membranes, and a high concentration of unlabeled Angiotensin II to saturate the receptors.
-
-
Initiate the binding reaction by adding the receptor membrane preparation to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (EXP3174) concentration.
-
Determine the IC50 value, which is the concentration of EXP3174 that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Below is a workflow diagram illustrating this experimental process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EXP 3174 | CAS#:124750-92-1 | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
In Vitro Bioactivity of Losartan Carboxylic Acid (EXP3174): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of Losartan (B1675146) carboxylic acid, also known as EXP3174. As the primary active metabolite of the angiotensin II receptor antagonist Losartan, EXP3174 exhibits significantly greater potency and is a key contributor to the therapeutic effects of its parent drug.[1][2][3] This document details its mechanism of action, binding affinities, functional antagonism, and influence on downstream signaling pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Losartan carboxylic acid (EXP3174) is a potent and selective, non-peptide antagonist of the angiotensin II receptor type 1 (AT1).[4][5] Unlike its parent compound Losartan, which is a competitive inhibitor, EXP3174 is described as a noncompetitive antagonist of the AT1 receptor.[1][6][7] This noncompetitive nature may be attributed to a salt bridge interaction between the free carboxylate on the imidazole (B134444) ring of EXP3174 and Lys199 in the AT1 receptor, contributing to its insurmountable inhibition.[7] It demonstrates high selectivity for the AT1 receptor over the angiotensin II receptor type 2 (AT2), with a selectivity of over 10,000-fold.[8]
Quantitative Bioactivity Data
The in vitro potency of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: AT1 Receptor Binding Affinity of this compound (EXP3174)
| Parameter | Species/Cell Line | Radioligand | Value (nM) | Reference |
| IC₅₀ | Rat Vascular Smooth Muscle Cells (VSMC) | [¹²⁵I]-angiotensin II | 1.1 | [4][9] |
| IC₅₀ | Rat Adrenal Cortical Membranes | Labeled angiotensin II | ~20 (for Losartan) | [1] |
| Kᵢ | Human AT1 Receptor (expressed in COS-7 cells) | Not Specified | 0.67 | [8][10] |
| Kᵢ | Rat AT1A Receptor | Not Specified | 0.57 | [10] |
| Kᵢ | Rat AT1B Receptor | Not Specified | 0.97 | [10] |
| Kᵢ | Rabbit Aortic Membranes | [¹²⁵I]AII-(Sar1,Ile8) | 6.8 | [1] |
| Kₑ | Not Specified | [¹²⁵I]-[Sar¹, Ile⁸]Ang II | Not Specified | [11] |
Table 2: Functional Antagonism of Angiotensin II-Induced Responses by this compound (EXP3174)
| Assay | Cell Type | Response Measured | IC₅₀ (nM) | Reference |
| Calcium Mobilization | Rat Vascular Smooth Muscle Cells (VSMC) | Intracellular Ca²⁺ concentration | 5 | [9][10] |
| Protein Synthesis | Rat Vascular Smooth Muscle Cells (VSMC) | [³H]-leucine incorporation | 3 | [9][10] |
| Inositol (B14025) Phosphate Formation | Rat Vascular Smooth Muscle Cells (VSMC) | Formation of inositol phosphates | Abolished by EXP3174 | [9][10] |
Key Signaling Pathways and Molecular Interactions
This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II.
AT1 Receptor Signaling Pathway
Angiotensin II binding to the Gq/11-coupled AT1 receptor typically activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various cellular responses, including vasoconstriction, cell growth, and inflammation. EXP3174 effectively blocks these initial steps.
Figure 1. Simplified AT1 receptor signaling pathway blocked by this compound.
Effects on Downstream Signaling
-
ERK Phosphorylation: Losartan has been shown to block Transforming Growth Factor-β (TGF-β)-induced phosphorylation of ERK (p-ERK), a key event in endothelial-to-mesenchymal transformation in mitral valve endothelial cells.[12] Losartan also suppresses Angiotensin II-induced ERK1/2 phosphorylation.[13]
-
TGF-β Signaling: In patient-derived fibroblasts, Losartan reduces TGF-β signaling by decreasing the phosphorylation of Smad2.[14] It has also been shown to inhibit TGF-β signaling in osteoblasts.[15] Interestingly, in cystic fibrosis bronchial epithelial cells, Losartan and its metabolite EXP3179 can ameliorate the detrimental effects of TGF-β1, independent of AT1 receptor blockade.[16]
-
AMPK Signaling: In vascular smooth muscle cells, Losartan increases the phosphorylation of AMPK and its downstream target ACC, as well as LKB1, an upstream kinase of AMPK.[4]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the bioactivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the IC₅₀ and Kᵢ of EXP3174 for the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver or VSMCs).[17]
-
Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.[17]
-
Test compound: this compound (EXP3174).
-
Non-specific binding control: Unlabeled Angiotensin II (in high concentration).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membrane homogenates expressing the AT1 receptor.
-
In a multi-well plate, add a fixed concentration of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II to each well.
-
Add increasing concentrations of EXP3174 to the test wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the EXP3174 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2. General workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC₅₀) of EXP3174 in blocking Angiotensin II-induced calcium release.
Materials:
-
Live cells expressing the AT1 receptor (e.g., VSMCs).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9]
-
Agonist: Angiotensin II.
-
Antagonist: this compound (EXP3174).
-
Balanced salt solution.
-
Fluorescence plate reader or microscope.
Protocol:
-
Culture AT1 receptor-expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of EXP3174 or a vehicle control.
-
Stimulate the cells with a fixed concentration of Angiotensin II.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[18][19]
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot the percentage of inhibition of the Angiotensin II-induced calcium response against the logarithm of the EXP3174 concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ for functional antagonism.[9]
Summary and Conclusion
This compound (EXP3174) is a highly potent and selective noncompetitive antagonist of the AT1 receptor. Its in vitro bioactivity is characterized by high binding affinity and effective functional blockade of angiotensin II-induced cellular responses, such as calcium mobilization and protein synthesis. Furthermore, it modulates key downstream signaling pathways, including those involving ERK and TGF-β. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Losartan alters osteoblast differentiation and increases bone mass through inhibition of TGF B signalling in vitro and in an OIM mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Losartan ameliorates TGF-β1–induced CFTR dysfunction and improves correction by cystic fibrosis modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Antihypertensive: A Technical Guide to the Discovery and Development of EXP3174
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EXP3174, the principal active metabolite of the angiotensin II receptor blocker (ARB) losartan (B1675146), represents a significant milestone in the rational design of antihypertensive therapeutics. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of EXP3174. It details the metabolic pathway from its parent compound, losartan, and elucidates the critical role of the carboxylic acid moiety in its enhanced potency as a selective, non-competitive antagonist of the angiotensin II type 1 (AT1) receptor. This document includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction: From Losartan to a More Potent Metabolite
The development of losartan marked the dawn of a new class of antihypertensive agents, the angiotensin II receptor blockers (ARBs).[1] These drugs offered a more direct and selective approach to inhibiting the renin-angiotensin-aldosterone system (RAAS) compared to angiotensin-converting enzyme (ACE) inhibitors. Following oral administration, losartan undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of its major active metabolite, EXP3174.[2][3]
EXP3174, chemically known as 2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid, was discovered to be a significantly more potent and longer-acting AT1 receptor antagonist than its parent compound, losartan.[3][4] This fortuitous discovery underscored the importance of metabolite profiling in drug development and established EXP3174 as a key contributor to the overall therapeutic efficacy of losartan.
The Pivotal Role of the Carboxylic Acid Moiety
The primary structural difference between losartan and EXP3174 is the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid group in EXP3174.[4][5] This chemical modification is central to the enhanced pharmacological activity of EXP3174. The negatively charged carboxylate group is believed to form a more robust interaction with a specific binding pocket within the AT1 receptor, leading to a higher binding affinity and a more sustained blockade of angiotensin II.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this class of compounds, where the nature of the substituent at the 5-position of the imidazole ring profoundly influences antagonist potency.
Mechanism of Action: Selective AT1 Receptor Antagonism
EXP3174 exerts its antihypertensive effects by selectively and non-competitively blocking the angiotensin II type 1 (AT1) receptor.[2] The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, cellular proliferation, and fibrosis.[7][8] By binding to the AT1 receptor, EXP3174 prevents angiotensin II from initiating these downstream signaling cascades, thereby leading to vasodilation and a reduction in blood pressure.
dot
Figure 1: Angiotensin II AT1 Receptor Signaling Pathway Blockade by EXP3174.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of EXP3174, with comparative data for losartan where available.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay Type | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| EXP3174 | Radioligand Displacement | Rat Adrenal Cortical Membranes | 37 | - | [3] |
| EXP3174 | Radioligand Displacement | Vascular Smooth Muscle Cells (VSMC) | 1.1 | - | [7][9] |
| Losartan | Radioligand Displacement | Vascular Smooth Muscle Cells (VSMC) | 10 | - | [9] |
| EXP3174 | - | Rat AT1A/AT1B | - | 0.57 / 0.97 | [10] |
| EXP3174 | - | Human AT1 | - | 0.67 | [10] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Preparation | IC50 (nM) | Reference(s) |
| EXP3174 | Inhibition of Ang II-induced Ca²⁺ elevation | Vascular Smooth Muscle Cells (VSMC) | 5 | [9][10] |
| Losartan | Inhibition of Ang II-induced Ca²⁺ elevation | Vascular Smooth Muscle Cells (VSMC) | 50 | [9] |
| EXP3174 | Inhibition of Ang II-induced protein synthesis | Vascular Smooth Muscle Cells (VSMC) | 3 | [9][10] |
| Losartan | Inhibition of Ang II-induced protein synthesis | Vascular Smooth Muscle Cells (VSMC) | 40 | [9] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | EXP3174 (Human) | Losartan (Human) | EXP3174 (Rat) | Losartan (Rat) | EXP3174 (Pig) | Losartan (Pig) | Reference(s) |
| Terminal Half-life (t½) | 6.3 h | 2.1 h | - | - | 52 min | 40 min | [11][12][13] |
| Plasma Clearance (CLp) | 47 ml/min | 610 ml/min | - | - | 11.8 ml/min/kg | 22.1 ml/min/kg | [11][12][13] |
| Volume of Distribution (Vd) | 10 L | 34 L | - | - | 0.18 L/kg | 0.56 L/kg | [11][12][13] |
| Plasma Protein Binding | >99.7% | 98.6-98.8% | >98% | >98% | - | - | [8][14] |
| Oral Bioavailability of Losartan | - | 33% | - | 55.1% (control) | - | - | [11][15] |
| Conversion from Losartan (oral) | 14% | - | - | - | <2% (IV) | - | [3][11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of EXP3174.
Synthesis of EXP3174 from Losartan
A common laboratory-scale synthesis of EXP3174 involves a two-step oxidation of losartan.[1][4]
dot
Figure 2: Two-Step Synthesis of EXP3174 from Losartan.
Step 1: Oxidation to Aldehyde Intermediate (EXP3179)
-
Dissolve losartan in a suitable organic solvent (e.g., chloroform).
-
Add a mild oxidizing agent, such as manganese dioxide (MnO₂).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the oxidizing agent.
-
Evaporate the solvent and purify the resulting aldehyde intermediate (EXP3179) by column chromatography.
Step 2: Oxidation to Carboxylic Acid (EXP3174)
-
Dissolve the aldehyde intermediate (EXP3179) in a suitable solvent mixture (e.g., aqueous potassium hydroxide).
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise while maintaining the reaction temperature.
-
Stir the reaction until completion.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with water, and dry to yield EXP3174.
In Vitro Angiotensin II Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the AT1 receptor.[14]
dot
Figure 3: Workflow for a Radioligand Receptor Binding Assay.
Materials:
-
Membrane Preparation: A crude membrane fraction from a source rich in AT1 receptors (e.g., rat adrenal glands, cultured vascular smooth muscle cells).
-
Radioligand: ¹²⁵I-labeled [Sar¹, Ile⁸]Angiotensin II.
-
Test Compound: EXP3174.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled angiotensin II), and competitive binding (radioligand + varying concentrations of EXP3174).
-
Incubation: Add the membrane preparation to each well, followed by the radioligand and the test compound solutions. Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the EXP3174 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a common method for evaluating the blood pressure-lowering effects of a test compound in a genetic model of hypertension.[16][17]
Animals:
-
Male Spontaneously Hypertensive Rats (SHR).
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility and handling for at least one week.
-
Blood Pressure Measurement Training: Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.
-
Baseline Measurement: Record baseline systolic blood pressure and heart rate for all rats.
-
Drug Administration: Administer EXP3174 or vehicle control orally (gavage) or intravenously at the desired dose.
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each rat at each time point. Compare the blood pressure changes between the EXP3174-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Note on Blood Pressure Measurement Techniques:
-
Tail-cuff plethysmography: A non-invasive method suitable for repeated measurements.[6][18] Requires proper training of the animals to obtain reliable data.
-
Radiotelemetry: An invasive method involving the surgical implantation of a pressure-sensing catheter.[2][7][11] It is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.
Measurement of Angiotensin II-Induced Inositol (B14025) Phosphate (B84403) Production
This assay measures the functional antagonism of EXP3174 on a key downstream signaling event of AT1 receptor activation.[15][19][20][21]
Materials:
-
Cultured vascular smooth muscle cells (VSMC).
-
[³H]myo-inositol.
-
Angiotensin II.
-
EXP3174.
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Anion-exchange chromatography columns.
Procedure:
-
Cell Labeling: Culture VSMCs to near confluence and label them with [³H]myo-inositol in an inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl solution (to inhibit inositol monophosphatase) in the presence or absence of EXP3174 for a specified time.
-
Stimulation: Stimulate the cells with angiotensin II for a short period (e.g., 15-60 seconds).
-
Extraction: Terminate the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate.
-
Separation: Apply the supernatant to an anion-exchange column to separate the different inositol phosphate isomers (IP₁, IP₂, IP₃).
-
Quantification: Elute the inositol phosphates and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate fraction. Compare the angiotensin II-stimulated inositol phosphate production in the presence and absence of EXP3174 to determine its inhibitory effect.
Conclusion
EXP3174 stands as a testament to the intricate interplay between drug metabolism and pharmacological activity. Its discovery as the highly potent metabolite of losartan has provided invaluable insights into the structure-activity relationships of angiotensin II receptor antagonists and has guided the development of subsequent generations of ARBs. The comprehensive data and detailed experimental protocols presented in this technical guide are intended to facilitate further research into the pharmacology of EXP3174 and to serve as a practical resource for scientists and researchers dedicated to the advancement of cardiovascular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. kentscientific.com [kentscientific.com]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Human plasma protein binding of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) and its pharmacologically active metabolite EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fatty acid inhibition of angiotensin II-stimulated inositol phosphates in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Angiotensin II induced biphasic inositol 1,4,5-triphosphate response in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Losartan Carboxylic Acid: A Key Biomarker for Losartan Metabolism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Losartan, a widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and related cardiovascular conditions. Its therapeutic efficacy is significantly influenced by its metabolic fate within the body. A critical aspect of Losartan's pharmacology is its biotransformation to an active metabolite, Losartan carboxylic acid, also known as EXP3174. This metabolite is not only pharmacologically more potent than the parent drug but also possesses a longer half-life, making it a crucial determinant of Losartan's overall clinical effect. Consequently, this compound serves as a vital biomarker for assessing Losartan metabolism, understanding inter-individual variability in drug response, and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing the metabolic pathways, analytical methodologies for its quantification, and its clinical significance.
Metabolism of Losartan: The Central Role of this compound
Following oral administration, Losartan is well absorbed and undergoes substantial first-pass metabolism in the liver.[1] Approximately 14% of an oral dose of Losartan is converted to its principal active metabolite, this compound (EXP3174).[2] This conversion is a two-step oxidation process mediated primarily by the cytochrome P450 isoenzymes, CYP2C9 and CYP3A4.[1][2] Losartan is first oxidized to an intermediate aldehyde, which is then further oxidized to the carboxylic acid metabolite, EXP3174.
The clinical significance of this metabolic pathway is underscored by the pharmacological properties of EXP3174. It is 10 to 40 times more potent than Losartan in blocking the angiotensin II type 1 (AT1) receptor and exhibits non-competitive antagonism.[3] Furthermore, EXP3174 has a considerably longer terminal elimination half-life (6 to 9 hours) compared to Losartan (1.5 to 2.5 hours), contributing significantly to the duration of the antihypertensive effect of the parent drug.[1][2]
This compound as a Biomarker
The plasma concentration of this compound is a reliable indicator of the metabolic activity of the enzymes responsible for its formation, primarily CYP2C9. Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual differences in the rate of Losartan metabolism, resulting in variations in the plasma levels of both the parent drug and its active metabolite. Therefore, monitoring the concentration of this compound can provide valuable insights into a patient's metabolic phenotype, helping to explain variability in therapeutic response and the risk of adverse effects.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Losartan and its active metabolite, this compound (EXP3174), in humans.
Table 1: Pharmacokinetic Parameters of Losartan and this compound (EXP3174) in Healthy Human Subjects.
| Parameter | Losartan | This compound (EXP3174) | Reference |
| Time to Peak Concentration (Tmax) | 1 hour | 3-4 hours | [4] |
| Terminal Elimination Half-life (t½) | 1.5 - 2.5 hours | 6 - 9 hours | [1][2] |
| Plasma Clearance (CL/F) | 600 mL/min | 50 mL/min | [4] |
| Volume of Distribution (Vd/F) | 34 L | 12 L | [4] |
| Oral Bioavailability | ~33% | - | [4] |
| Conversion from Oral Losartan | - | ~14% | [2] |
| Protein Binding | ~98.7% | ~99.8% | [1] |
Experimental Protocols
Accurate quantification of Losartan and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Protocol 1: Quantification of Losartan and this compound in Human Plasma by HPLC
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of Losartan and EXP3174.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm
-
Column Temperature: 30°C
3. Validation Parameters
-
Linearity: Establish a calibration curve over a concentration range of 5-500 ng/mL for both analytes. The correlation coefficient (r²) should be >0.99.
-
Precision and Accuracy: Intra- and inter-day precision should be <15% (coefficient of variation, CV), and accuracy should be within 85-115%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Protocol 2: Quantification of Losartan and this compound in Human Plasma by LC-MS/MS
This protocol provides a more sensitive and selective method using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound (EXP3174): m/z 437.2 → 235.1
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Losartan to its active metabolite, this compound (EXP3174).
References
Methodological & Application
Application Note: Quantification of Losartan Carboxylic Acid in Human Plasma by HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Losartan's active metabolite, Losartan (B1675146) Carboxylic Acid (E-3174), in human plasma using High-Performance Liquid Chromatography (HPLC). Losartan is an angiotensin II receptor antagonist, and monitoring its active metabolite is crucial for pharmacokinetic and bioequivalence studies.[1][2][3] This document outlines a robust method encompassing sample preparation, chromatographic conditions, and validation parameters, making it suitable for researchers, scientists, and professionals in drug development.
Introduction
Losartan is an orally administered antihypertensive drug that is metabolized in the liver by cytochrome P450 enzymes to its primary active metabolite, E-3174 (Losartan Carboxylic Acid).[2][4] This metabolite is 10 to 40 times more potent than the parent drug in antagonizing the angiotensin II receptor and has a longer half-life, contributing significantly to the drug's therapeutic effect.[2][5] Therefore, accurate and precise quantification of E-3174 in plasma is essential for pharmacokinetic assessments and clinical research.
The method described herein is based on established liquid chromatography techniques, offering the sensitivity and selectivity required for bioanalytical applications.[1][2][3][6][7][8][9][10][11]
Experimental Protocol
This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection for the quantification of this compound in plasma.
1. Materials and Reagents
-
This compound (E-3174) reference standard
-
Internal Standard (IS) (e.g., Valsartan or Irbesartan)[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Human plasma (blank)
-
Protein precipitation or liquid-liquid extraction solvents (e.g., tert-Methyl butyl ether, ethyl acetate)[1][2] or Solid-Phase Extraction (SPE) cartridges.[7][10]
2. Equipment
-
HPLC system with a pump, autosampler, and column oven
-
C18 or CN analytical column (e.g., 250 x 4.6 mm, 5 µm)[1]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
3. Sample Preparation (Liquid-Liquid Extraction Example)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of tert-Methyl butyl ether.[1]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 20 µL into the HPLC system.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | CN, 5 µm, 250 x 4.6 mm[1] |
| Mobile Phase | 0.015M Phosphoric acid (pH 2.3) : Acetonitrile (72:28, v/v)[1] |
| Flow Rate | 1.25 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 20 µL |
| Detector | Fluorescence[1] |
| Excitation Wavelength | 250 nm[1] |
| Emission Wavelength | 370 nm[1] |
Quantitative Data Summary
The following tables summarize the quantitative performance of various HPLC methods for the determination of this compound in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| HPLC-Fluorescence[1] | 3 - 375 | 3 |
| LC-MS/MS[2] | 0.5 - 1000 | 0.5 |
| HPLC-ESI-MS/MS[6] | 4 - 3500 | 4 |
| UPLC-MS/MS[7] | 1.0 - 750 | 1.0 |
| LC-MS/MS[3] | 1.85 - 370 | 1.85 |
| HPLC-Fluorescence[8] | 10 - 1000 | < 10 |
| LC-MS/MS[12] | 3 - 3000 | 3 |
Table 2: Precision and Accuracy
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| HPLC-Fluorescence[1] | LLOQ (5 ng/mL) | - | 4.0 | Within accepted limits |
| LC-MS/MS[5] | Low, Medium, High | < 9.22 | < 9.22 | 93.56 - 102.88 |
| HPLC-UV[9] | Low, Medium, High | < 10 | < 15 | - |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in human plasma. The protocol and associated performance data offer a solid foundation for researchers and scientists engaged in pharmacokinetic and bioequivalence studies of Losartan. The flexibility in detection methods, from UV and fluorescence to mass spectrometry, allows for adaptation based on the required sensitivity and available instrumentation.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 3. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. "Simultaneous analysis of losartan, its active metabolite, and hydrochl" by PRIYANKA A. SHAH, PRIMAL SHARMA et al. [journals.tubitak.gov.tr]
- 8. Simple high-performance liquid chromatographic method for determination of losartan and E-3174 metabolite in human plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of EXP3174 in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of EXP3174, the primary active metabolite of Losartan (B1675146), in human urine samples.[1][2] The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated over a linear range of 2–1000 ng/mL and demonstrates excellent accuracy, precision, and recovery, making it suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] It is metabolized in the body to its pharmacologically active carboxylic acid metabolite, EXP3174, which is 10-40 times more potent and has a longer half-life than the parent drug.[3] Monitoring the urinary concentration of EXP3174 is crucial for assessing patient adherence, metabolism phenotypes, and pharmacokinetic profiles.[1][3] This document provides a detailed protocol for the reliable quantification of EXP3174 in human urine using LC-MS/MS, a technique offering high selectivity and sensitivity.[1][4]
Principle
The method involves the extraction of EXP3174 and an internal standard (IS), such as Irbesartan or a stable isotope-labeled EXP3174, from a urine matrix using solid-phase extraction. The extracted analytes are then separated chromatographically on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer.[4][5] Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive or negative ionization mode, which ensures high specificity by monitoring a unique precursor-to-product ion transition for each analyte.[1][4]
Materials and Reagents
-
Standards: EXP3174 certified reference material, Irbesartan (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (≥98%), Deionized water (18.2 MΩ·cm).
-
Reagents: Ammonium acetate, Phosphoric acid.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB).
-
Supplies: 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, autosampler vials.
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve EXP3174 and IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the EXP3174 stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 2 ng/mL to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human urine at low, medium, and high concentrations (e.g., 6, 150, and 800 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Thaw urine samples to room temperature and vortex. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitates.
-
To 0.5 mL of urine supernatant, add 50 µL of the IS working solution (100 ng/mL) and vortex.
-
Add 0.5 mL of 2% phosphoric acid to acidify the sample and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following are typical starting parameters and may require optimization for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
Table 1: LC-MS/MS System Parameters
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 10 |
| 5.00 | 10 |
Table 2: LC Gradient Program
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| EXP3174 | 437.2 | 207.1 | 35 |
| Irbesartan (IS) | 429.3 | 195.1 | 40 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Method Validation and Results
The method was validated according to established bioanalytical guidelines.
The calibration curve was linear over the concentration range of 2–1000 ng/mL.[1][2] A weighted (1/x²) linear regression analysis yielded a coefficient of determination (r²) consistently greater than 0.995.
| Parameter | Result |
| Calibration Range | 2–1000 ng/mL |
| Regression Model | Weighted (1/x²) |
| Mean r² | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL[1][2] |
Table 4: Calibration Curve and Linearity Summary
Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (n=6). The results demonstrate high accuracy and precision, with values well within the acceptable limit of ±15%.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low | 6.0 | ≤ 8.5 | 95.2 – 104.5 | ≤ 9.1 | 96.0 – 103.8 |
| Medium | 150 | ≤ 6.2 | 97.8 – 102.3 | ≤ 7.5 | 98.1 – 101.5 |
| High | 800 | ≤ 5.5 | 98.5 – 101.9 | ≤ 6.8 | 99.0 – 102.1 |
Table 5: Summary of Accuracy and Precision Data
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The SPE protocol provided high and consistent recovery, with minimal ion suppression or enhancement observed from the urine matrix.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6.0 | 88.5 ± 4.1 | 97.2 ± 5.3 |
| Medium | 150 | 92.1 ± 3.5 | 99.5 ± 4.1 |
| High | 800 | 90.8 ± 3.9 | 101.3 ± 3.8 |
Table 6: Extraction Recovery and Matrix Effect Data
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of EXP3174 in human urine. The simple solid-phase extraction protocol ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay. This application note serves as a comprehensive guide for researchers and clinicians requiring accurate measurement of this critical Losartan metabolite.
References
- 1. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Losartan Carboxylic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, an antihypertensive drug, is primarily converted in vivo to its more potent, active metabolite, Losartan carboxylic acid (also known as EXP3174). This metabolite is a highly selective and potent non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the vasoconstrictive and aldosterone-secreting effects of Angiotensin II (Ang II), playing a crucial role in the regulation of blood pressure and cardiovascular homeostasis. Therefore, in vitro assays that accurately quantify the activity of this compound are essential for drug discovery, development, and pharmacological research.
These application notes provide detailed protocols for key in vitro assays to measure the biological activity of this compound, focusing on its interaction with the AT1 receptor and the subsequent downstream signaling events. The provided methodologies are intended to serve as a comprehensive guide for researchers in setting up and performing these experiments.
Key In Vitro Assays
The activity of this compound can be assessed through a variety of in vitro assays, broadly categorized as:
-
Receptor Binding Assays: These assays directly measure the affinity of this compound for the AT1 receptor.
-
Functional Assays: These assays quantify the ability of this compound to inhibit the downstream signaling pathways activated by Angiotensin II binding to the AT1 receptor. This includes measuring changes in intracellular second messengers like inositol (B14025) phosphates and calcium.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound activity obtained from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound (EXP3174)
| Parameter | Receptor | Species | Cell/Tissue Type | Radioligand | Value (nM) | Reference(s) |
| IC50 | AT1 | Rat | Vascular Smooth Muscle Cells | [125I]-Angiotensin II | 1.1 | [1] |
| Ki | AT1A | Rat | - | - | 0.57 | [2] |
| Ki | AT1B | Rat | - | - | 0.97 | [2] |
| Ki | AT1 | Human | - | - | 0.67 | [2][3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Functional Inhibitory Activity of this compound (EXP3174)
| Assay Type | Measured Response | Cell Type | Agonist | IC50 (nM) | Reference(s) |
| Intracellular Calcium Mobilization | Inhibition of Ang II-induced Ca2+ elevation | Vascular Smooth Muscle Cells | Angiotensin II | 5 | [1] |
| Inositol Phosphate Formation | Abolishment of Ang II-induced formation | Vascular Smooth Muscle Cells | Angiotensin II | - | [1] |
| Protein Synthesis | Inhibition of Ang II-induced protein synthesis | Vascular Smooth Muscle Cells | Angiotensin II | 3 | [1] |
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the AT1 receptor using a radiolabeled Angiotensin II analog.
Objective: To determine the IC50 and subsequently the Ki of this compound for the AT1 receptor.
Materials:
-
Test Compound: this compound (EXP3174)
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
Unlabeled Ligand: Angiotensin II (for non-specific binding determination)
-
Membrane Preparation: Rat liver membranes or membranes from cells overexpressing the AT1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C in aliquots.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (e.g., near its Kd), and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 150 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in wash buffer.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for AT1 receptor radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure the inhibition of Angiotensin II-induced intracellular calcium release by this compound in vascular smooth muscle cells (VSMCs).
Objective: To determine the IC50 of this compound for the inhibition of Ang II-induced calcium mobilization.
Materials:
-
Cells: Rat aortic smooth muscle cells (RASMCs).
-
Test Compound: this compound (EXP3174).
-
Agonist: Angiotensin II.
-
Fluorescent Dye: Fura-2 AM.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: To prevent dye leakage.
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
-
Black, clear-bottom 96-well plates.
Protocol:
-
Cell Culture:
-
Culture RASMCs in T-75 flasks until 80-90% confluent.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in loading buffer (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid).
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with loading buffer to remove extracellular dye.
-
Add 100 µL of loading buffer (containing Probenecid) to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in loading buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Place the plate in the fluorescence plate reader and set the kinetic read parameters (excitation at 340 nm and 380 nm, emission at 510 nm, reading every 1-2 seconds).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using an automated injector, add a pre-determined concentration of Angiotensin II (e.g., EC80) to stimulate the cells.
-
Continue recording the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm).
-
Determine the peak fluorescence ratio after the addition of Angiotensin II.
-
Normalize the response to the control (Angiotensin II alone).
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
-
AT1 Receptor Signaling Pathway Leading to Calcium Mobilization
Caption: AT1 receptor signaling cascade leading to intracellular calcium release.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled AT1 receptor activation.
Objective: To quantify the inhibitory effect of this compound on Angiotensin II-stimulated IP1 accumulation.
Materials:
-
Cells: Cells expressing the AT1 receptor (e.g., CHO-K1 cells stably expressing human AT1R).
-
Test Compound: this compound (EXP3174).
-
Agonist: Angiotensin II.
-
IP-One HTRF Assay Kit: Contains IP1 standard, anti-IP1 antibody-Cryptate, and IP1-d2.
-
Stimulation Buffer: Typically provided in the kit, containing LiCl to inhibit IP1 degradation.
-
Cell Culture Medium.
-
White, low-volume 384-well plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Culture and Plating:
-
Culture the AT1R-expressing cells according to standard protocols.
-
Harvest the cells and resuspend them in stimulation buffer.
-
Dispense the cell suspension into a 384-well plate (e.g., 10,000 - 20,000 cells per well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and Angiotensin II in stimulation buffer.
-
Add the antagonist (this compound) to the wells, followed by the agonist (Angiotensin II). For agonist dose-response curves, add varying concentrations of Angiotensin II. For antagonist dose-response curves, use a fixed concentration of Angiotensin II (e.g., EC80) with varying concentrations of this compound.
-
Include wells for an IP1 standard curve.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to each well as per the kit instructions.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Use the IP1 standard curve to convert the HTRF ratio to IP1 concentration.
-
Plot the IP1 concentration against the agonist concentration to determine the EC50 for Angiotensin II.
-
For antagonist experiments, plot the percentage inhibition of the Angiotensin II response against the logarithm of the this compound concentration to determine the IC50.
-
IP1 HTRF Assay Principle
Caption: Principle of the competitive HTRF IP1 assay.
References
Application Notes and Protocols for Studying Losartan Carboxylic Acid in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models of hypertension for the preclinical evaluation of Losartan (B1675146) and its active metabolite, Losartan carboxylic acid (EXP3174). Detailed protocols for inducing hypertension, drug administration, and key experimental assessments are included to facilitate study design and execution.
Introduction to Losartan and this compound
Losartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used clinically for the treatment of hypertension. Following oral administration, Losartan is metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its principal active metabolite, this compound, also known as EXP3174. EXP3174 is 10 to 40 times more potent than Losartan in blocking the AT1 receptor and possesses a longer half-life, contributing significantly to the antihypertensive effect of the parent drug. Understanding the pharmacology of both compounds is crucial for the development and evaluation of new antihypertensive therapies.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for investigating the mechanisms of hypertension and the efficacy of antihypertensive agents. The following models are commonly employed in the study of Losartan and its metabolites.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension that closely mimics the development of hypertension in humans. These rats develop hypertension without any surgical or pharmacological intervention.
Protocol for Use:
-
Animals: Male SHRs and normotensive Wistar-Kyoto (WKY) rats (as controls), typically starting at 4-5 weeks of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Monitoring: Blood pressure can be monitored using tail-cuff plethysmography or radiotelemetry for continuous measurement.
-
Drug Administration: Losartan is often administered daily by oral gavage at doses ranging from 10 to 30 mg/kg/day[1][2].
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat
The DOCA-salt model is a form of mineralocorticoid-induced hypertension characterized by low plasma renin levels, volume expansion, and increased sympathetic nervous system activity.
Protocol for Induction:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Timeline: Hypertension typically develops over 2 to 4 weeks[3][4].
-
Drug Administration: Losartan can be administered via oral gavage or intracerebroventricular (ICV) injection to investigate central effects[4].
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat
The 2K1C model mimics renovascular hypertension, which is driven by the activation of the renin-angiotensin-aldosterone system (RAAS).
Protocol for Induction:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, expose the left renal artery.
-
Place a silver or platinum clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis. The right kidney remains untouched.
-
-
Timeline: Hypertension develops over 3 to 6 weeks.
-
Drug Administration: EXP3174 has been studied in this model via intravenous injection at doses of 10 mg/kg and 30 mg/kg[5].
Experimental Protocols
Losartan and EXP3174 Administration
Oral Gavage:
-
Prepare a homogenous suspension of Losartan in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the suspension directly into the stomach using a gavage needle. Doses typically range from 10 to 30 mg/kg/day.
Voluntary Oral Administration: For long-term studies, voluntary ingestion can reduce stress.
-
Mix the daily dose of Losartan with a palatable vehicle such as nut paste, peanut butter, or sugar paste[6].
-
Acclimate the rats to the vehicle for a few days before introducing the drug mixture.
Intravenous Injection:
-
Dissolve Losartan or EXP3174 in sterile saline.
-
Inject into a tail vein or via a catheter. Doses for EXP3174 in the 2K1C model have been 10 and 30 mg/kg[5].
Blood Pressure Measurement
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimate the rats to the restraining device for several days before measurements.
-
Warm the rat's tail to 32-34°C to detect the tail artery pulse.
-
An inflatable cuff is placed around the base of the tail to occlude blood flow, and a sensor distally detects the return of the pulse as the cuff is deflated.
-
Record systolic blood pressure.
Radiotelemetry (Invasive):
-
Surgically implant a telemetry transmitter with its catheter inserted into the abdominal aorta or carotid artery.
-
Allow a recovery period of at least one week.
-
The transmitter continuously records and transmits blood pressure and heart rate data to a receiver, allowing for monitoring in conscious, freely moving animals.
Assessment of Cardiac Hypertrophy
Heart Weight to Body Weight Ratio:
-
At the end of the study, euthanize the animal and excise the heart.
-
Blot the heart dry and weigh it.
-
Calculate the ratio of heart weight (in mg) to body weight (in g).
Histological Analysis (H&E Staining):
-
Fix the heart in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the ventricles and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess cardiomyocyte size and overall cardiac morphology.
Assessment of Renal Function
Proteinuria Measurement:
-
House rats in metabolic cages to collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Determine the protein concentration in the urine using a commercially available assay kit (e.g., Bradford or sulfosalicylic acid method).
-
Express proteinuria as total protein excreted per 24 hours.
Creatinine (B1669602) Clearance:
-
Collect a 24-hour urine sample and a blood sample.
-
Measure creatinine concentration in both urine and serum using a creatinine assay kit.
-
Calculate creatinine clearance using the formula: CrCl (mL/min) = ([Urine Creatinine] x Urine Flow Rate) / [Serum Creatinine]
Quantitative Data Summary
| Animal Model | Compound | Dose and Route | Effect on Blood Pressure | Reference |
| SHR | Losartan | 20 mg/kg/day, oral | Inhibited blood pressure elevation | [1] |
| SHR | Losartan | 10 mg/kg/day, gavage | Mean BP reduced from 178 mmHg to 132 mmHg | |
| DOCA-Salt | Losartan | 1 mg/4 µL, ICV | MAP decreased from 170 mmHg to control levels | [3][4] |
| DOCA-Salt | Losartan | 25 mg/kg/day, in drinking water | Failed to decrease hypertensive symptoms | [7] |
| 2K1C | EXP3174 | 10 mg/kg, IV | SBP decreased from 162 mmHg to 143 mmHg | [5] |
| 2K1C | EXP3174 | 30 mg/kg, IV | SBP decreased from 162 mmHg to 131 mmHg | [5] |
| Outcome Measure | Animal Model | Treatment | Key Findings | Reference |
| Cardiac Hypertrophy | SHR | Losartan (10 mg/kg/day) | Reduced left ventricular weight to body weight ratio | |
| Renal Function | SHR with Ischemic ARF | Losartan | Increased creatinine and urea (B33335) clearance | |
| Renal Function | Reduced Renal Mass | Losartan (3 mg/kg/day, IV) | Prevented rise in blood urea nitrogen |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and Losartan's Mechanism of Action
Losartan and its active metabolite, EXP3174, exert their effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the downstream signaling cascades initiated by Angiotensin II, a potent vasoconstrictor.
Figure 1: Mechanism of action of Losartan and EXP3174 in the RAAS pathway.
Experimental Workflow for Hypertension Induction and Treatment
The following diagram illustrates a general workflow for inducing hypertension in animal models and subsequently evaluating the effects of Losartan or EXP3174.
Figure 2: General experimental workflow for studying antihypertensive agents.
Downstream Signaling of the AT1 Receptor
Blockade of the AT1 receptor by this compound (EXP3174) inhibits multiple downstream signaling pathways that contribute to the pathophysiology of hypertension.
Figure 3: Downstream signaling pathways of the AT1 receptor inhibited by EXP3174.
References
- 1. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan versus gene therapy: chronic control of high blood pressure in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of centrally administered losartan on deoxycorticosterone-salt hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Losartan metabolite EXP3174 reduces the weight of formed thrombus in 2K1C hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the regional haemodynamic effects of the AT1-receptor antagonists, losartan and EXP 3174, in water-deprived Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of EXP3174 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3174 is the principal active metabolite of the widely prescribed antihypertensive drug, losartan (B1675146). Following oral administration, losartan is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into EXP3174.[1] This metabolite is a potent, selective, and long-acting non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] Notably, EXP3174 is 10 to 40 times more potent than its parent compound, losartan, in blocking the AT1 receptor, and it is responsible for the majority of the pharmacological effects of losartan.[1]
The renin-angiotensin system (RAS) plays a critical role in the pathophysiology of cardiovascular diseases. Angiotensin II, the primary effector of the RAS, exerts its effects by binding to AT1 receptors, leading to vasoconstriction, inflammation, cellular proliferation, and fibrosis. By competitively blocking the AT1 receptor, EXP3174 effectively counteracts these effects, making it a key molecule for studying cardiovascular pharmacology and developing novel therapeutics.
These application notes provide detailed protocols for utilizing cell culture systems to investigate the cellular and molecular effects of EXP3174. The provided methodologies are designed to enable researchers to assess the potency and efficacy of EXP3174 in blocking angiotensin II-induced cellular responses.
Data Presentation: Potency of EXP3174
The following tables summarize the inhibitory potency of EXP3174 in various in vitro assays, providing a quantitative comparison with its parent drug, losartan.
Table 1: Inhibitory Concentration (IC50) of EXP3174 and Losartan on Angiotensin II-Induced Responses in Vascular Smooth Muscle Cells (VSMCs)
| Cellular Response | EXP3174 IC50 (mol/L) | Losartan IC50 (mol/L) | Cell Type | Reference |
| Inhibition of [125I]-Angiotensin II Binding | 1.1 x 10⁻⁹ | 1.0 x 10⁻⁸ | Rat Aortic VSMC | [2] |
| Inhibition of Intracellular Ca²⁺ Elevation | 5 x 10⁻⁹ | 5 x 10⁻⁸ | Rat Aortic VSMC | [3] |
| Inhibition of Cell Protein Synthesis | 3 x 10⁻⁹ | 4 x 10⁻⁸ | Rat Aortic VSMC | [3] |
Table 2: Pharmacokinetic Parameters of EXP3174 and Losartan in Humans
| Parameter | EXP3174 | Losartan | Reference |
| Terminal Half-life (hours) | 6.3 | 2.1 | [4] |
| Plasma Clearance (ml/min) | 47 | 610 | [4] |
| Volume of Distribution (L) | 10 | 34 | [4] |
Signaling Pathways and Experimental Workflow
Angiotensin II AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor activates multiple downstream signaling cascades, leading to various cellular responses. EXP3174 acts by blocking this initial binding step.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Workflow for Assessing EXP3174 Efficacy
This workflow outlines the key steps to evaluate the inhibitory effect of EXP3174 on Angiotensin II-induced cellular responses.
Caption: Experimental Workflow for EXP3174 Efficacy.
Experimental Protocols
General Cell Culture of Vascular Smooth Muscle Cells (VSMCs)
This protocol is suitable for primary rat aortic smooth muscle cells (RASMCs).
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
Smooth Muscle Cell Growth Medium (e.g., DMEM supplemented with 10-20% Fetal Bovine Serum, L-glutamine, and antibiotics)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Culture flasks/plates
Protocol:
-
Thawing and Plating:
-
Rapidly thaw cryopreserved RASMCs in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into culture flasks at a density of 5,000-10,000 cells/cm².[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS.
-
Add Trypsin/EDTA solution and incubate at 37°C until cells detach.
-
Neutralize trypsin with growth medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet and re-plate at a 1:3 to 1:5 split ratio.
-
-
Serum Starvation for Experiments:
AT1 Receptor Binding Assay (Competitive)
This protocol determines the affinity of EXP3174 for the AT1 receptor.
Materials:
-
VSMC membrane preparation
-
[¹²⁵I]-Angiotensin II (radioligand)
-
EXP3174 (unlabeled competitor)
-
Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, [¹²⁵I]-Angiotensin II (at a concentration near its Kd), and VSMC membrane preparation.
-
Non-specific Binding: Add assay buffer, [¹²⁵I]-Angiotensin II, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and VSMC membrane preparation.
-
Competitor Wells: Add assay buffer, [¹²⁵I]-Angiotensin II, varying concentrations of EXP3174, and VSMC membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of EXP3174 to determine the IC50 value.
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.
Materials:
-
VSMCs seeded on black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
EXP3174
-
Angiotensin II
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Protocol:
-
Seed VSMCs in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Aspirate the medium from the cells and add the Fura-2 AM loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add HBS to each well and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Place the plate in the fluorescence reader. Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Add varying concentrations of EXP3174 to the wells and incubate for 10-20 minutes.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add a stimulating concentration of Angiotensin II (e.g., 100 nM) and continue recording the fluorescence for 3-5 minutes.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). The change in this ratio upon Angiotensin II stimulation reflects the change in [Ca²⁺]i. Plot the inhibition of the Angiotensin II-induced response against the concentration of EXP3174 to determine the IC50.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the effect of EXP3174 on Angiotensin II-induced DNA synthesis.
Materials:
-
VSMCs seeded in 24- or 48-well plates
-
Serum-free or low-serum medium
-
EXP3174
-
Angiotensin II
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Seed VSMCs in multi-well plates and allow them to adhere.
-
Serum-starve the cells for 48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Pre-treat the cells with various concentrations of EXP3174 for 1 hour.
-
Stimulate the cells with a mitogenic concentration of Angiotensin II (e.g., 100 nM) for 24 hours.
-
During the final 4-6 hours of incubation, add [³H]-Thymidine (e.g., 1 µCi/well) to each well.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Aspirate the TCA and wash the precipitate with ethanol.
-
Solubilize the DNA by adding 0.5 M NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in EXP3174-treated wells to the control (Angiotensin II stimulation alone) to determine the percentage of inhibition. Calculate the IC50 from the dose-response curve.
Western Blotting for Phosphorylated ERK1/2
This protocol assesses the effect of EXP3174 on the Angiotensin II-induced activation of the MAPK/ERK signaling pathway.
Materials:
-
VSMCs cultured in 6-well plates
-
Serum-free medium
-
EXP3174
-
Angiotensin II
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed and serum-starve VSMCs as described previously.
-
Pre-treat cells with EXP3174 for 1 hour.
-
Stimulate with Angiotensin II (e.g., 100 nM) for 5-15 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2. Compare the effect of EXP3174 on the Angiotensin II-induced phosphorylation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. innoprot.com [innoprot.com]
- 3. saibou.jp [saibou.jp]
- 4. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 5. Angiotensin II-Regulated Autophagy Is Required for Vascular Smooth Muscle Cell Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Modeling of Losartan and its Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of losartan (B1675146), an angiotensin II receptor antagonist, and its pharmacologically active metabolite, E-3174. Detailed protocols for the quantification of these compounds in biological matrices and a description of the relevant signaling pathway are included to support research and development in this area.
Introduction
Losartan is an orally administered antihypertensive agent that exerts its effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] Following oral administration, losartan undergoes significant first-pass metabolism in the liver to form its primary active metabolite, E-3174 (also known as EXP3174).[2] This carboxylic acid metabolite is 10 to 40 times more potent than losartan as an AT1 receptor antagonist and possesses a longer half-life, contributing significantly to the drug's overall therapeutic effect.[2] Understanding the pharmacokinetic profiles of both losartan and E-3174 is crucial for dose optimization, predicting drug-drug interactions, and assessing the impact of genetic polymorphisms on patient response.
Pharmacokinetic Properties
The pharmacokinetic parameters of losartan and its active metabolite, E-3174, have been extensively studied. A summary of key quantitative data is presented in the tables below.
Table 1: Pharmacokinetic Parameters of Losartan
| Parameter | Value | References |
| Absorption | ||
| Bioavailability | ~33% | [3][4] |
| Time to Peak Concentration (Tmax) | 1 hour | [5] |
| Distribution | ||
| Volume of Distribution (Vd) | 34 L | [6][7] |
| Protein Binding | 98.6-98.8% (primarily to albumin) | [5] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP2C9 and CYP3A4 | [3] |
| Conversion to E-3174 | ~14% of an oral dose | [5][8] |
| Elimination | ||
| Elimination Half-life (t½) | 1.5 - 2.5 hours | [3][5][9] |
| Total Plasma Clearance | 600 mL/min | [5] |
| Renal Clearance | 75 mL/min | [5] |
Table 2: Pharmacokinetic Parameters of E-3174
| Parameter | Value | References |
| Absorption | ||
| Time to Peak Concentration (Tmax) | 3-4 hours | [5] |
| Distribution | ||
| Volume of Distribution (Vd) | 12 L | [3] |
| Protein Binding | 99.7% | [5] |
| Metabolism | ||
| Potency relative to Losartan | 10-40 times more potent | [2] |
| Elimination | ||
| Elimination Half-life (t½) | 6-9 hours | [3][5][9] |
| Total Plasma Clearance | 50 mL/min | [5] |
| Renal Clearance | 25 mL/min | [5] |
Experimental Protocols
Accurate quantification of losartan and E-3174 in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Determination of Losartan and E-3174 in Human Plasma by HPLC
This protocol is based on established HPLC methods for the simultaneous determination of losartan and E-3174.[5][10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Acidify the plasma sample with a small volume of a suitable acid (e.g., acetic acid).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, 9:1 v/v).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3 µm particle size).[11]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.01 M, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Detection: UV absorbance at 200 nm.[11]
-
Column Temperature: 25°C.[11]
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of losartan and E-3174 in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: High-Throughput Analysis of Losartan and E-3174 in Human Plasma by LC-MS/MS
This protocol utilizes a more sensitive and specific LC-MS/MS method, suitable for high-throughput analysis.[4][12][13]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Use a 96-well format SPE plate with a suitable sorbent (e.g., Oasis HLB).
-
Condition the SPE plate with methanol (B129727) followed by water.
-
Load 200 µL of plasma sample (pre-treated with an internal standard) onto the plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute losartan, E-3174, and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.0 x 50 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.05% formic acid in water and acetonitrile is often employed.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions for losartan, E-3174, and the internal standard should be optimized. For example, m/z 421.0 → 127.0 for losartan and m/z 435.0 → 157.0 for E-3174 have been reported.
Signaling Pathway and Mechanism of Action
Losartan exerts its therapeutic effect by blocking the binding of angiotensin II to the AT1 receptor. This action inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) release, and other physiological effects that contribute to hypertension.
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
-
G-Protein Activation: The activated AT1 receptor couples to heterotrimeric G-proteins, primarily Gq/11 and Gi/o.
-
Phospholipase C (PLC) Activation: Gq/11 activation leads to the stimulation of phospholipase C (PLC).[3]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate protein kinase C (PKC).
-
Downstream Effects: The activation of these signaling molecules leads to a variety of cellular responses, including smooth muscle contraction (vasoconstriction), cell growth, and inflammation.
-
Other Pathways: The AT1 receptor can also activate other signaling pathways, such as the transactivation of the epidermal growth factor receptor (EGFR) and the Jak/STAT pathway, which contribute to the long-term effects of angiotensin II on cardiovascular remodeling.[3][6]
Visualizations
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple high-performance liquid chromatographic method for determination of losartan and E-3174 metabolite in human plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Mathematical modeling of pharmacokinetics and pharmacodynamics of losartan in relation to CYP2C9 allele variants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Analytical Method for Simultaneous Analysis of Losartan and E-3174 by HPLC in Human Plasma: Application in Pharmaceutical Science | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for the Quantification of Losartan and its Active Metabolite, Losartan Carboxylic Acid (EXP3174), in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies requiring the quantification of losartan (B1675146) and its active metabolite, losartan carboxylic acid (EXP3174), from biological matrices.
Abstract: This application note provides a detailed protocol for the solid-phase extraction (SPE) of losartan and its primary active metabolite, this compound (EXP3174), from human plasma. The described method utilizes a polymer-based reversed-phase SPE sorbent, which demonstrates high recovery and reproducibility, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to effectively remove endogenous plasma components that can interfere with accurate quantification, thereby ensuring high sensitivity and selectivity of the assay.
Introduction
Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. Following oral administration, losartan is metabolized by cytochrome P450 enzymes to its major active metabolite, this compound (EXP3174). Accurate and reliable quantification of both losartan and EXP3174 in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.
Solid-phase extraction (SPE) is a highly effective sample preparation technique for isolating and concentrating analytes from complex biological samples like plasma. It offers significant advantages over other methods, such as liquid-liquid extraction and protein precipitation, by providing cleaner extracts, reducing matrix effects, and improving analytical sensitivity. This protocol details a validated SPE method for the simultaneous extraction of losartan and EXP3174 from human plasma.
Materials and Reagents
-
Analytes: Losartan potassium, this compound (EXP3174)
-
Internal Standard (IS): Losartan-d9 or other suitable analog (e.g., Irbesartan)
-
SPE Sorbent: Oasis HLB 1 cc (30 mg) cartridges or equivalent polymer-based sorbent
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonia (B1221849) solution
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Calibrated Pipettes
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of losartan, EXP3174, and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a suitable concentration (e.g., 100 ng/mL).
Experimental Protocol: Solid-Phase Extraction of Human Plasma
This protocol is optimized for a 200 µL plasma sample volume.
4.1. Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 200 µL of 0.5% formic acid in water to the sample.
-
Vortex the sample for 10 seconds to ensure thorough mixing.[1]
4.2. Solid-Phase Extraction Procedure
The following steps are performed using the specified SPE cartridges on a vacuum manifold.
-
Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridges by passing 1.0 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to maintain a slow and steady flow rate of approximately 1 mL/min.[1]
-
Washing:
-
Elution: Elute the analytes (losartan, EXP3174, and IS) from the cartridge by passing 1.0 mL of 0.5% ammonia in methanol through the sorbent bed.[1] Collect the eluate in a clean collection tube.
4.3. Dry Down and Reconstitution
-
Evaporate the eluate to dryness at approximately 45°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-250 µL) of the mobile phase used for the subsequent LC-MS/MS analysis.[2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods for the determination of losartan and this compound (EXP3174) in biological matrices.
Table 1: SPE Method Parameters and Recovery Data
| Analyte | Biological Matrix | SPE Sorbent | Recovery (%) | Reference |
| Losartan | Human Plasma | Oasis HLB | 96.53 | [3] |
| This compound | Human Plasma | Oasis HLB | 99.86 | [3] |
| Losartan | Human Plasma | C2 bonded silica (B1680970) gel | >70 | [4][5] |
| This compound | Human Plasma | C2 bonded silica gel | >70 | [4][5] |
| Losartan | Rat Plasma | Oasis HLB | Not specified, but method validated | [2][6] |
| This compound | Rat Plasma | Oasis HLB | Not specified, but method validated | [2][6] |
Table 2: Linearity and Sensitivity of Analytical Methods Coupled with SPE
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Losartan | Human Plasma | 2.5 - 2000 | 2.5 | LC-MS/MS | [3] |
| This compound | Human Plasma | 5.0 - 3000 | 5.0 | LC-MS/MS | [3] |
| Losartan | Human Plasma | 1 - 500 | 1 | LC-MS/MS | [7][8] |
| This compound | Human Plasma | 1 - 500 | 1 | LC-MS/MS | [7][8] |
| Losartan | Human Urine | 2 - 1000 | 2 | LC-MS/MS | [7][8] |
| This compound | Human Urine | 2 - 1000 | 2 | LC-MS/MS | [7][8] |
| Losartan | Rat Plasma | 3 - 3000 | 3 | LC-MS/MS | [2][6] |
| This compound | Rat Plasma | 3 - 3000 | 3 | LC-MS/MS | [2][6] |
| Losartan | Human Plasma | 10 - 1000 | 10 | HPLC-Fluorescence | [9] |
| This compound | Human Plasma | 10 - 1000 | 10 | HPLC-Fluorescence | [9] |
| Losartan | Human Plasma | 10 - 300 | <10 | HPLC-UV | [4][5] |
| This compound | Human Plasma | 10 - 300 | <10 | HPLC-UV | [4][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination and Pharmacokinetic Study of Losartan, this compound, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple high-performance liquid chromatographic method for determination of losartan and E-3174 metabolite in human plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Analytical Method for the Quantification of EXP3174 in Human Plasma
Application Note and Protocol
This document provides a detailed protocol for a validated analytical method for the quantitative determination of EXP3174, the active metabolite of Losartan (B1675146), in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction
EXP3174, the carboxylic acid metabolite of the angiotensin II receptor antagonist Losartan, is a potent and long-acting antihypertensive agent.[1][2] Accurate and reliable quantification of EXP3174 in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. The described LC-MS/MS method offers a robust and sensitive approach for this purpose, enabling the analysis of a large number of samples with high throughput.[3]
Physicochemical Properties of EXP3174
A thorough understanding of the physicochemical properties of EXP3174 is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁ClN₆O₂ | [4] |
| Molecular Weight | 436.89 g/mol | [4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in DMSO and ethanol, insoluble in water. | [2][4] |
| Melting Point | 175-177 °C | [5] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, preparation of standards, and the instrumental analysis of EXP3174 in human plasma.
Materials and Reagents
-
Reference Standards: EXP3174 (≥98% purity), Internal Standard (IS) such as Valsartan or Candesartan.[6][7]
-
Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (AR grade), Ammonium (B1175870) acetate, Water (deionized or Milli-Q).
-
Biological Matrix: Drug-free human plasma with a suitable anticoagulant (e.g., EDTA).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges.[3]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm).[7]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve EXP3174 and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the internal standard and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 (e.g., 50 x 2.0 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water with 5 mmol·L⁻¹ ammonium acetate[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[3][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| EXP3174 | 435.0 | 157.0 |
| Internal Standard (e.g., Candesartan) | 439.2 | 263.1 |
Note: The specific MRM transitions may need to be optimized based on the instrument and internal standard used.
Method Validation Summary
The analytical method should be validated according to international guidelines (e.g., FDA, ICH). The following tables summarize typical validation parameters for a similar LC-MS/MS method for EXP3174.
Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| EXP3174 | 1 - 500 | > 0.995[6][8] |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 2.0 | < 2.0 | 85 - 115 |
| Low | 3 | < 1.91 | < 1.91 | 86.20 - 101.11[6] |
| Medium | 250 | < 1.91 | < 1.91 | 86.20 - 101.11[6] |
| High | 400 | < 1.91 | < 1.91 | 86.20 - 101.11[6] |
Recovery
| Analyte | Extraction Method | Recovery (%) |
| EXP3174 | Solid-Phase Extraction | 88.5 - 102.5[9] |
| EXP3174 | Liquid-Liquid Extraction | 86.20 - 101.11[6] |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method for EXP3174.
Caption: Workflow for EXP3174 analysis in plasma.
Signaling Pathway Context
EXP3174 exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS). This action inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.
Caption: EXP3174's role in the Renin-Angiotensin System.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXP 3174 | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Simultaneous quantification of losartan potassium and its active metabolite, EXP3174, in rabbit plasma by validated HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Losartan Carboxylic Acid (EXP3174) in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan (B1675146) Carboxylic Acid, also known as EXP3174, is the principal active metabolite of the angiotensin II receptor antagonist, Losartan. While its primary clinical application is in the management of hypertension, emerging research has highlighted its inhibitory effects on platelet aggregation. These application notes provide a comprehensive overview of the mechanisms of action of EXP3174 in platelets and detailed protocols for its investigation in a research setting.
EXP3174 has been shown to reduce platelet reactivity through at least two distinct mechanisms: antagonism of the thromboxane (B8750289) A2 (TxA2) receptor and stimulation of nitric oxide (NO) release from platelets.[1][2] Notably, studies suggest that EXP3174 is a less potent inhibitor of TxA2-dependent platelet activation compared to its parent compound, losartan.[3][4] Understanding the nuances of its antiplatelet effects is crucial for researchers investigating novel antithrombotic agents and for drug development professionals exploring the broader cardiovascular benefits of angiotensin receptor blockers.
Mechanism of Action
The anti-aggregatory effect of Losartan Carboxylic Acid (EXP3174) on platelets is primarily attributed to two signaling pathways:
-
Thromboxane A2 (TxA2) Receptor Antagonism : EXP3174 can competitively inhibit the binding of TxA2 and its analogues (e.g., U46619) to the TxA2 receptor on the platelet surface.[3][4][5] This blockade attenuates downstream signaling cascades that lead to platelet activation, shape change, and aggregation.[6] However, it is important to note that high concentrations of EXP3174 are often required to achieve significant inhibition of TxA2-mediated platelet activation.[3][4]
-
Stimulation of Nitric Oxide (NO) Release : EXP3174 has been demonstrated to induce the release of nitric oxide from platelets.[1][2] NO is a potent endogenous inhibitor of platelet activation. It functions by activating soluble guanylate cyclase (sGC), which in turn increases intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of phosphorylation events that ultimately inhibit platelet adhesion, aggregation, and granule secretion.
Data Presentation
The following tables summarize the quantitative data from various studies on the effect of EXP3174 on platelet aggregation.
Table 1: In Vitro Inhibition of Platelet Aggregation by EXP3174
| Agonist | Species | EXP3174 Concentration | % Inhibition of Aggregation | Reference |
| U46619 (TxA2 analog) | Human | 5 x 10⁻⁵ mol/L | Attenuated platelet activation | [3][4] |
| U46619 | Human | 1 µmol/L | Less pronounced than losartan | [1] |
| Collagen | Rat | Not specified | Inhibited platelet aggregation | [7] |
Table 2: Ex Vivo Inhibition of Platelet Aggregation by EXP3174 in Animal Models
| Animal Model | EXP3174 Dose | Agonist | % Inhibition of Aggregation | Reference |
| Renovascular Hypertensive Rats | 30 mg/kg (intravenous) | Collagen | Significant decrease | [8][9] |
| Rats | 10 and 30 mg/kg | U46619 | Dose-dependent inhibition | [1][10] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the effect of EXP3174 on platelet aggregation in platelet-rich plasma (PRP) induced by a platelet agonist.
Materials:
-
EXP3174 (this compound)
-
Platelet agonist (e.g., U46619, ADP, collagen)
-
Human or animal whole blood collected in sodium citrate (B86180) tubes
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. b. Transfer the supernatant (PRP) to a new tube. c. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. d. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation with EXP3174: a. Pre-incubate aliquots of PRP with varying concentrations of EXP3174 (e.g., 1 µM to 100 µM) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Platelet Aggregation Measurement: a. Place the PRP samples in the aggregometer cuvettes with a stir bar. b. Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP. c. Add the platelet agonist (e.g., U46619 at a final concentration of 5 x 10⁻⁶ mol/L) to initiate aggregation.[3][4] d. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The maximum percentage of aggregation is determined for each sample. b. Calculate the percentage inhibition of aggregation for each concentration of EXP3174 relative to the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Release from Platelets
This protocol describes the measurement of NO released from platelets in response to EXP3174 stimulation using a nitric oxide sensor.
Materials:
-
EXP3174
-
Washed platelets
-
Tyrode's buffer
-
Nitric Oxide (NO) sensor system
-
Centrifuge
Procedure:
-
Preparation of Washed Platelets: a. Obtain PRP as described in Protocol 1. b. Acidify the PRP with acid-citrate-dextrose (ACD) solution. c. Centrifuge at 800 x g for 15 minutes to pellet the platelets. d. Resuspend the platelet pellet gently in Tyrode's buffer. e. Adjust the platelet concentration as required for the NO sensor system.
-
NO Measurement: a. Equilibrate the washed platelet suspension at 37°C in the reaction chamber of the NO sensor system. b. Calibrate the NO sensor according to the manufacturer's instructions. c. Add varying concentrations of EXP3174 (e.g., 0.01 to 100 µmol/L) to the platelet suspension.[1][2] d. Record the real-time release of NO from the platelets.
-
Data Analysis: a. Quantify the amount of NO released (e.g., in nanomoles) for each concentration of EXP3174. b. Plot a dose-response curve for EXP3174-induced NO release.
Visualizations
Caption: Signaling pathways of EXP3174 in platelets.
Caption: Workflow for in vitro platelet aggregation assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II AT1 receptor antagonists inhibit platelet adhesion and aggregation by nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of losartan on human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of losartan on human platelet activation by thromboxane A2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan inhibits thromboxane A2-induced platelet aggregation and vascular constriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin receptor blocker losartan suppresses platelet activity by interfering with thromboxane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Losartan metabolite EXP3174 reduces the weight of formed thrombus in 2K1C hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Losartan Carboxylic Acid (EXP3174) Solubility
Welcome to the technical support center for Losartan (B1675146) Carboxylic Acid (EXP3174). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Losartan Carboxylic Acid not dissolving in aqueous buffer?
A1: this compound is a weak acid with very low water solubility, especially at acidic to neutral pH.[1][2][3] Its solubility is highly dependent on the pH of the buffer. The carboxylic acid group on the molecule has a pKa value around 3.4.[1] Below this pH, the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule becomes ionized (negatively charged), which significantly increases its aqueous solubility.
Q2: I'm seeing precipitation after adding my DMSO stock solution to my aqueous buffer. What's happening?
A2: This is a common issue when working with compounds that have poor aqueous solubility. While this compound is soluble in organic solvents like DMSO, adding a concentrated stock solution to an aqueous buffer can cause the compound to crash out or precipitate.[4] This happens because the final concentration of the compound in the buffer exceeds its solubility limit at that specific pH and temperature, even with a small percentage of co-solvent like DMSO.[5]
Q3: What is the recommended starting point for dissolving this compound for an in vitro assay?
A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[4] For subsequent dilutions into aqueous media (e.g., cell culture media, PBS), it is crucial to perform serial dilutions and ensure vigorous mixing. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent effects on the biological system. Always prepare the final dilution immediately before use.
Q4: Can I increase the solubility by changing the buffer?
A4: Yes, changing the buffer composition and pH is a primary strategy. Using a buffer with a pH well above the pKa of this compound (e.g., pH 7.4 or higher) will significantly increase its solubility.[6] Studies have shown that the solubility of the parent drug, Losartan, is low at pH 1.2 and significantly higher at pH 6.8.[3] A similar trend is expected for its carboxylic acid metabolite.
Troubleshooting Guide
Issue: Compound Precipitates During Experiment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is too low | Verify the pH of your final buffer solution after all components have been added. Adjust the pH to 7.4 or slightly higher using NaOH if your experimental conditions permit. | Increased solubility and reduced precipitation as the compound ionizes. |
| Concentration too high | Reduce the final working concentration of this compound in your assay. Determine the compound's approximate solubility in your specific buffer system beforehand. | The compound remains in solution at a concentration below its solubility limit. |
| Insufficient co-solvent | While minimizing organic solvents is important, a very small final concentration (e.g., 0.1-0.5% DMSO) may be necessary to maintain solubility.[5] | The co-solvent helps keep the compound dissolved in the aqueous medium. |
| Temperature fluctuations | Ensure all solutions are maintained at a constant, controlled temperature (e.g., 37°C).[7] Solubility can decrease at lower temperatures. | Consistent solubility throughout the experiment. |
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes available data.
| Solvent / Buffer | Reported Solubility | Reference |
| DMSO | 30 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 30 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water | 0.0039 mg/mL (Predicted) | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common first step.
Materials:
-
This compound (MW: 436.9 g/mol )[8]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh out 4.37 mg of this compound powder and transfer it to a clean vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method to determine the thermodynamic solubility of a compound in a specific buffer.[9]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37°C)[7]
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound solid to a vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Add a known volume of the desired buffer (e.g., 1 mL).
-
Seal the vials and place them in an orbital shaker set to 37°C.
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, check for the presence of undissolved solid. If all solid has dissolved, add more and continue shaking.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration using a validated analytical method (e.g., HPLC with a standard curve).
-
Perform the experiment in triplicate.[7]
Visual Guides
Mechanism of Action
This compound (EXP3174) is the more potent, active metabolite of Losartan.[10][11][12] It acts as a selective and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure.[10][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the losartan solubility in the biowaiver context by shake-flask method and intrinsic dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. This compound ≥95% (HPLC) | 124750-92-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Losartan Potassium: Therapeutic Insights and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
Preventing degradation of Losartan carboxylic acid in stock solutions
This technical support center provides guidance on preventing the degradation of Losartan carboxylic acid (E-3174) in stock solutions, a common challenge faced by researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in stock solutions?
A1: The stability of this compound in stock solutions is primarily influenced by several factors:
-
pH: The compound is susceptible to degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions to minimize degradation?
A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
pH: Maintain a pH close to neutral (pH 7.0-7.4) if possible, depending on the experimental requirements.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Ensure it is of high purity and anhydrous to prevent hydrolysis.
Q3: How can I detect degradation in my this compound stock solution?
A3: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). A typical HPLC-UV method would involve monitoring the peak area of the parent compound and looking for the appearance of new peaks that correspond to degradation products.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of the stock solution. | 1. Prepare a fresh stock solution. 2. Verify the concentration and purity of the new stock solution using HPLC. 3. Review storage conditions and ensure they align with the recommendations (see FAQ Q2). |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Identify the degradation products if possible using LC-MS. 2. Optimize storage conditions to minimize the formation of these products. Consider using a different solvent or adjusting the pH. |
| Precipitation of the compound in the stock solution. | Poor solubility or solvent evaporation. | 1. Ensure the compound is fully dissolved. Gentle warming or sonication may be required. 2. Use sealed vials to prevent solvent evaporation, especially for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (E-3174) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber-colored vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Dilute a sample of the stock solution to be tested to fall within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram. The peak area of this compound should be compared to the calibration curve to determine its concentration. The presence of any additional peaks may indicate degradation.
-
Visual Guides
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for inconsistent results.
Troubleshooting matrix effects in LC-MS/MS analysis of EXP3174
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of EXP3174 (Losartan Carboxylic Acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how can they affect the analysis of EXP3174?
A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of EXP3174.[1] These effects are a significant concern in bioanalysis as they can lead to erroneous results.[1]
Q2: I am observing poor sensitivity and inconsistent results for EXP3174 in plasma samples. Could this be due to matrix effects?
A: Yes, poor sensitivity and inconsistent results are classic signs of matrix effects, particularly ion suppression. Biological matrices like plasma are complex and contain numerous endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of EXP3174. It is crucial to implement an effective sample preparation strategy to minimize these interferences.
Q3: What is the best sample preparation technique to minimize matrix effects for EXP3174 analysis in plasma?
A: While there is no single "best" method for all laboratories and sample types, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed to minimize matrix effects in the analysis of EXP3174 in plasma.[2][3]
-
Solid Phase Extraction (SPE): This technique has been shown to produce cleaner sample extracts, which can significantly reduce matrix effects.[4] A fully automated SPE protocol using 96-well plates has been developed for the high-throughput analysis of EXP3174, where the washing and elution steps were optimized to minimize interferences from plasma components.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for extracting EXP3174 from plasma.[3] One validated method reported that with their LLE protocol, neither the anticoagulant nor the plasma matrix affected the analysis.[3]
Protein precipitation is a simpler and faster technique but is generally less effective at removing interfering matrix components and may lead to more significant ion suppression compared to SPE and LLE.[4][5]
Q4: Can you provide a starting point for an SPE protocol for EXP3174 from plasma?
A: Based on a validated method, here is a detailed protocol for Solid Phase Extraction (SPE) of EXP3174 from human plasma.[6]
Experimental Protocol: Solid Phase Extraction (SPE)
| Step | Procedure |
| Plate Conditioning | Condition a 96-well SPE plate with a C18 sorbent. |
| Sample Preparation | To 200 µL of human plasma, add an appropriate internal standard. |
| Sample Loading | Load the prepared plasma sample onto the conditioned SPE plate. |
| Washing | Wash the wells three times with 600 µL of 5 mM ammonium (B1175870) acetate (B1210297) solution to remove interfering components. |
| Elution | Elute EXP3174 and other analytes with 200 µL of a solution containing 95% acetonitrile (B52724) and 5% 5 mM ammonium acetate. |
| Final Step | Vortex the collection plate for 5 minutes before injection into the LC-MS/MS system. |
Q5: What is a reliable LLE protocol for EXP3174 analysis?
A: The following Liquid-Liquid Extraction (LLE) protocol has been successfully used for the analysis of EXP3174 in human plasma and urine.[7]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
| Step | Procedure |
| Sample Preparation | Take a specific volume of plasma (e.g., 100 µL) or urine (e.g., 0.5 mL) and add an internal standard. |
| Extraction | Add the extraction solvent (a mixture of ethyl acetate and hexane (B92381) has been reported to be effective) to the sample. |
| Mixing | Vortex the mixture to ensure thorough mixing and extraction of the analyte into the organic layer. |
| Centrifugation | Centrifuge the sample to separate the aqueous and organic layers. |
| Evaporation | Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. |
| Reconstitution | Reconstitute the dried extract in the mobile phase before injection into the LC-MS/MS system. |
Q6: My signal for EXP3174 is still suppressed even after using SPE/LLE. What else can I do?
A: If matrix effects persist, consider the following troubleshooting steps:
-
Optimize Chromatography: Modify your HPLC/UPLC conditions to achieve better separation of EXP3174 from co-eluting matrix components. This can involve trying a different column chemistry (e.g., phenyl-hexyl instead of C18), changing the mobile phase composition, or adjusting the gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for EXP3174 is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of EXP3174 is still above the lower limit of quantification (LLOQ) of your assay.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[4]
Quantitative Data Summary
The following table summarizes the quantitative parameters from various validated LC-MS/MS methods for the analysis of EXP3174 in human plasma.
| Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| SPE | 1.00 | 1.00 - 400 | [2] |
| LLE | 1 | 1 - 500 | [7] |
| LLE | 0.5 | 0.5 - 2,500 | [3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the LC-MS/MS analysis of EXP3174.
Caption: Troubleshooting workflow for matrix effects in EXP3174 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Losartan and its Metabolites
Welcome to the technical support center for the HPLC analysis of Losartan (B1675146) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of Losartan, and why is its separation important?
A1: The primary active metabolite of Losartan is a carboxylic acid derivative known as EXP3174. EXP3174 is a more potent angiotensin II receptor antagonist than Losartan itself and contributes significantly to the drug's overall therapeutic effect. Therefore, accurate and simultaneous quantification of both Losartan and EXP3174 is crucial for pharmacokinetic, pharmacodynamic, and stability studies.
Q2: What are the typical degradation pathways for Losartan under stress conditions?
A2: Losartan is susceptible to degradation under acidic and oxidative conditions.[1] Under acidic stress (e.g., refluxing in 1.0 M HCl), at least two degradation products have been observed.[1] Oxidative stress, for instance, with 30% hydrogen peroxide, also leads to degradation.[1] However, the drug shows relative stability under basic and thermal stress.[1] A robust stability-indicating HPLC method should be able to separate Losartan from these potential degradants.
Q3: What is a suitable starting point for developing an HPLC method for Losartan and EXP3174?
A3: A reversed-phase HPLC method using a C8 or C18 column is the most common approach. A good starting point for the mobile phase would be a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 4.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is typically performed in the range of 220-254 nm.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Losartan and its metabolites.
Poor Peak Shape
Q4: My Losartan peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for Losartan, a basic compound, is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are the potential causes and their solutions:
-
Cause: Interaction with residual silanol groups on the column.
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to around 2.5-3.5. This will protonate the silanol groups, reducing their interaction with the basic Losartan molecule.
-
Use an End-Capped Column: Employ a column with end-capping, which shields the residual silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Cause: Column contamination.
-
Solution:
-
Wash the Column: Flush the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.
-
-
-
Cause: Low buffer concentration in the mobile phase.
-
Solution: Increase the buffer concentration to ensure consistent pH and ionic strength.
-
Q5: I am observing peak fronting for Losartan. What could be the reason?
A5: Peak fronting is less common but can occur due to:
-
Cause: Sample overload.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the initial problem was overloading the column.
-
-
Cause: Inappropriate sample solvent.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Poor Resolution
Q6: I am not getting good separation between Losartan and its metabolite, EXP3174. How can I improve the resolution?
A6: Achieving baseline separation between Losartan and EXP3174 is critical. Here’s how you can optimize the resolution:
-
Mobile Phase pH Adjustment: The retention of both Losartan and EXP3174 is pH-dependent. Fine-tuning the pH of the aqueous portion of your mobile phase can significantly impact their selectivity and, therefore, resolution. Experiment with small pH adjustments (e.g., in 0.1 unit increments) to find the optimal separation.
-
Organic Modifier Ratio: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both to see if it improves the separation.
-
Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column might offer different selectivity for these compounds.
Extraneous Peaks
Q7: I am seeing unexpected peaks in my chromatogram when analyzing plasma samples. What could be the source?
A7: Extraneous peaks in biological matrices are often due to endogenous components or interferences from the sample preparation process.
-
Cause: Matrix effects from plasma components.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.
-
Use a Guard Column: This can help trap some of the matrix components that might otherwise interfere with the analysis.
-
-
-
Cause: Contamination from collection tubes or reagents.
-
Solution: Analyze blank samples of all reagents and materials used in the sample preparation process to identify the source of contamination.
-
Experimental Protocols
Below are detailed methodologies for HPLC separation of Losartan and its metabolites, summarized from published literature.
Method 1: Isocratic Separation in Pharmaceutical Formulations [1]
-
Column: Shimadzu CLC-C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.5% Triethylamine solution (pH adjusted to 2.4 with phosphoric acid) and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 225 nm
-
Run Time: Approximately 10 minutes
Method 2: Isocratic Separation in Human Plasma [2]
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm)
-
Mobile Phase: 0.01 mol/L Disodium hydrogen phosphate buffer (pH adjusted to 3.5) and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detector: UV at 254 nm
-
Run Time: Approximately 12 minutes
Method 3: Gradient Separation for Stability-Indicating Assays
-
Column: Thermo β-basic C18 (100×4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 20mM Monobasic potassium phosphate and 0.2% Triethylamine
-
B: Acetonitrile and Isopropyl alcohol
-
-
Gradient: A gradient elution program is used to effectively separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 228 nm
-
Run Time: Less than 12 minutes
Data Presentation
Table 1: Chromatographic Parameters for Losartan and EXP3174 Separation
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Matrix | Human Plasma | Rat Liver Perfusate | Rabbit Plasma |
| Column | Chromolith Performance RP-18e | C18 | C18 |
| Mobile Phase | 0.01M Na₂HPO₄ buffer (pH 3.5) : ACN (60:40) | Acetonitrile : Phosphate buffer | ACN : Water : Acetic Acid (60:40:1, pH 3.4) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 254 nm | UV at 254 nm | PDA at 247 nm |
| Losartan RT (min) | 3.4 | 10 | Not Specified |
| EXP3174 RT (min) | 10.5 | 16 | Not Specified |
Visualizations
Caption: Metabolic pathway of Losartan to its active metabolite EXP3174.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Simultaneous quantification of losartan potassium and its active metabolite, EXP3174, in rabbit plasma by validated HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in In Vivo Studies with Losartan Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in in vivo studies involving losartan (B1675146) and its active metabolite, losartan carboxylic acid (EXP3174).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in in vivo studies?
A1: Losartan is a prodrug that is converted in the body to its pharmacologically active metabolite, this compound (also known as EXP3174).[1] This metabolite is a potent and selective angiotensin II receptor antagonist, responsible for the majority of the therapeutic effects of losartan.[1] Therefore, understanding the factors that influence the conversion of losartan to EXP3174 is critical for interpreting in vivo study results and reducing variability.
Q2: What are the primary sources of variability in the pharmacokinetics of losartan and its active metabolite?
A2: The primary sources of variability stem from differences in the rate and extent of losartan's metabolism. Key factors include:
-
Genetic Polymorphisms: Variations in the genes encoding the cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, significantly alter the conversion of losartan to EXP3174.[2][3]
-
Drug Transporters: Genetic variations in drug transporters, such as MDR1 (ABCB1), can affect the absorption and distribution of losartan.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP2C9 and CYP3A4 can impact losartan metabolism.
-
Animal Model and Administration Route: The choice of animal model, strain, and the method of drug administration (e.g., oral gavage, voluntary ingestion) can introduce variability.[4][5]
-
Formulation: Different formulations of losartan may have varying dissolution and absorption characteristics.
Q3: How do CYP2C9 genetic polymorphisms affect the plasma levels of losartan and EXP3174?
A3: Individuals with certain CYP2C9 genetic variants, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity.[2][6] This leads to slower metabolism of losartan, resulting in higher plasma concentrations of the parent drug and lower plasma concentrations of the active metabolite, EXP3174.[2][3] This altered pharmacokinetic profile can lead to significant inter-individual differences in drug response.
Q4: What is the role of CYP3A4 in losartan metabolism?
A4: While CYP2C9 is the primary enzyme responsible for the conversion of losartan to EXP3174, CYP3A4 also contributes to its metabolism.[7] Therefore, factors that affect CYP3A4 activity can also contribute to variability in losartan's pharmacokinetics.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in plasma concentrations of losartan and/or EXP3174. | Genetic polymorphisms in CYP2C9. | 1. If using human subjects, consider genotyping for common CYP2C9 variants (*2, *3).2. If using animal models, select strains with well-characterized and consistent metabolic profiles.3. Increase the sample size to account for expected variability. |
| Unexpectedly high losartan and low EXP3174 plasma levels. | Co-administration of a CYP2C9 or CYP3A4 inhibitor. | 1. Review all co-administered substances for known interactions with CYP2C9/3A4.2. If an interacting substance is necessary, consider a dose adjustment of losartan or the interacting drug, and increase monitoring frequency.3. Stagger the administration times of losartan and the potential inhibitor if possible. |
| Inconsistent drug absorption or erratic plasma concentration-time profiles. | Issues with the drug formulation or administration technique. | 1. Ensure the losartan formulation is fully dissolved or suspended before administration.2. Standardize the administration procedure (e.g., gavage volume, speed of administration).3. For voluntary oral administration in animals, ensure complete and consistent consumption of the vehicle containing the drug.[4][5]4. Consider the impact of food on absorption; conduct studies in a fasted or fed state consistently. |
| Low or undetectable levels of losartan and EXP3174 in plasma. | Analytical method issues or incorrect dosing. | 1. Verify the accuracy and precision of the analytical method (e.g., HPLC-MS/MS).2. Check for potential sample degradation during collection, processing, and storage.3. Confirm the correct dose of losartan was administered and that the dosing solution was prepared correctly. |
Data Presentation
Table 1: Impact of CYP2C9 Genotypes on the Pharmacokinetics of Losartan and EXP3174
This table summarizes the mean difference in key pharmacokinetic parameters between individuals carrying CYP2C92 or 3 alleles and those with the wild-type (CYP2C91/1) genotype.
| Pharmacokinetic Parameter | Analyte | Mean Difference (95% CI) vs. CYP2C91/1 | Reference(s) |
| Area Under the Curve (AUC₀₋∞) | Losartan | +0.17 µg·h/mL (0.04, 0.29) | [3] |
| EXP3174 | -0.35 µg·h/mL (-0.62, -0.08) | [3] | |
| Maximum Concentration (Cₘₐₓ) | Losartan | No significant difference | [2] |
| EXP3174 | -0.13 µg/mL (-0.17, -0.09) | [3] | |
| Half-life (t₁/₂) | Losartan | +0.47 h (0.32, 0.61) | [3] |
| EXP3174 | +0.68 h (0.44, 0.92) | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of Losartan in a Rat Model
This protocol outlines a general procedure for the oral administration of losartan to rats.
Materials:
-
Losartan potassium
-
Vehicle (e.g., sterile saline, nut paste, peanut butter, or sugar paste)[4]
-
Oral gavage needles (if applicable)
-
Calibrated scale
-
Vortex mixer or sonicator
Procedure:
-
Dose Calculation: Calculate the required amount of losartan based on the body weight of the animal and the target dose (e.g., 10 mg/kg).[4]
-
Formulation Preparation:
-
For Oral Gavage: Dissolve or suspend the calculated amount of losartan in a known volume of sterile saline. Ensure complete dissolution or a homogenous suspension by vortexing or sonicating.
-
For Voluntary Ingestion: Mix the calculated amount of losartan thoroughly with a palatable vehicle like nut paste, peanut butter, or sugar paste.[4]
-
-
Administration:
-
Oral Gavage: Gently restrain the rat and administer the losartan solution directly into the stomach using an appropriately sized oral gavage needle.[4]
-
Voluntary Ingestion: Present the vehicle containing losartan to the animal and allow for voluntary consumption. Ensure the entire dose is consumed.[4]
-
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 12 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[7]
-
Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of Losartan and EXP3174 in Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous determination of losartan and EXP3174 in plasma samples.
Materials:
-
Plasma samples
-
Losartan, EXP3174, and internal standard (e.g., irbesartan) reference standards[8]
-
Acetonitrile (B52724) (HPLC grade)[8]
-
Formic acid[8]
-
Ultrapure water
-
LC-MS/MS system with a C18 column[8]
Procedure:
-
Sample Preparation (Protein Precipitation): [8]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis: [8]
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto a C18 column. Use a gradient mobile phase consisting of 0.2% formic acid in water and acetonitrile to separate losartan, EXP3174, and the internal standard.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards.
-
Determine the concentrations of losartan and EXP3174 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic activation and mechanism of action of losartan.
Caption: A typical experimental workflow for a losartan pharmacokinetic study.
Caption: A logical flowchart for troubleshooting high variability in losartan studies.
References
- 1. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary Oral Administration of Losartan in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2C9 Genotype and Pharmacodynamic Responses to Losartan in Patients with Primary and Secondary Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19 | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Losartan Carboxylic Acid in Cell-Based Assays
Welcome to the technical support center for researchers using Losartan (B1675146) carboxylic acid (EXP3174) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is Losartan carboxylic acid and what is its primary mechanism of action?
A1: this compound, also known as EXP3174, is the principal active metabolite of the antihypertensive drug Losartan.[1] It is a potent and selective antagonist of the Angiotensin II receptor type 1 (AT1), exhibiting significantly higher binding affinity for the AT1 receptor than its parent compound, Losartan.[2][3] In vitro studies have shown it to be a reversible and competitive inhibitor of the AT1 receptor.[4] Its primary action is to block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling.[5]
Q2: How is this compound formed in vitro?
A2: In vivo, Losartan is metabolized to this compound by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[1][6] In cell-based assays using cell lines with low or absent CYP450 activity, this conversion will not occur to a significant extent. Therefore, if the biological effects of the metabolite are of interest, it is necessary to use this compound directly.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[6] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C, protected from light and moisture to prevent degradation.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays involving this compound.
Issue 1: Unexpected or Inconsistent Biological Effects
Possible Cause 1: Off-Target Effects
While this compound is a highly selective AT1 receptor antagonist, at high concentrations, the possibility of off-target effects cannot be entirely dismissed. It is important to note that other metabolites of Losartan have been shown to have biological activity independent of the AT1 receptor. For example, the metabolite EXP3179 can activate the VEGFR2/PI3K/Akt pathway.[7]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve to determine the potency of this compound in your assay. The effective concentration for AT1 receptor antagonism is typically in the low nanomolar range.[2][5] Effects observed at significantly higher concentrations (e.g., high micromolar) may be indicative of off-target activity.
-
Use a Structurally Unrelated AT1 Antagonist: To confirm that the observed effect is mediated by AT1 receptor blockade, use a structurally different AT1 receptor antagonist as a control.
-
AT1 Receptor Expression: Confirm the expression of the AT1 receptor in your cell line using techniques such as qPCR or Western blotting. The absence or low expression of the receptor would suggest any observed effects are not mediated by AT1.
Possible Cause 2: Cytotoxicity at High Concentrations
High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as a specific biological effect. Studies have shown that the parent compound, Losartan, can induce cytotoxicity in certain cell lines, particularly when metabolically activated.[9][10] While specific data on the cytotoxicity of this compound is limited, it is crucial to assess its impact on cell viability in your experimental system.
Troubleshooting Steps:
-
Cell Viability Assay: Determine the cytotoxic concentration of this compound in your cell line using a standard viability assay (e.g., MTT, MTS, or a fluorescence-based assay). Always run a vehicle control (the solvent used to dissolve the compound) at the same final concentration used in your experiments.
-
Choose a Non-Cytotoxic Concentration Range: Based on the viability data, select a concentration range for your experiments that does not significantly impact cell viability.
Issue 2: Assay Interference and Artifacts
Possible Cause 1: Interference with Assay Readout
Compounds can interfere with the detection method of an assay, leading to false positive or false negative results. This can be due to the compound's intrinsic properties, such as autofluorescence or absorbance at the assay wavelength. Losartan has been shown to exhibit fluorescence.[11][12]
Troubleshooting Steps:
-
Cell-Free Controls: To test for direct interference, run your assay in a cell-free system. Prepare wells with your assay reagents and this compound at the concentrations used in your experiments, but without cells. Any signal detected in these wells is likely due to direct interference.
-
Spectral Scanning: If you suspect fluorescence interference, perform a spectral scan of this compound to determine its excitation and emission spectra. This will help you identify any overlap with the fluorophores used in your assay.
-
Alternative Assays: If interference is confirmed, consider using an alternative assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based assay).
Possible Cause 2: Non-Specific Binding
At high concentrations, compounds can bind non-specifically to proteins or other molecules in the assay, leading to artifacts.
Troubleshooting Steps:
-
Optimize Blocking Agents: In binding assays, ensure that you are using an appropriate blocking agent (e.g., BSA) at an optimal concentration to minimize non-specific binding.[9]
-
Competition Binding Assay: Perform a competition binding assay with a known AT1 receptor ligand to confirm that the binding of your labeled ligand is specific.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~0.67 nM | COS-7 cells expressing human AT1b receptor | [6] |
| IC50 (Binding) | ~1.1 nM | Vascular Smooth Muscle Cells (VSMC) | [2] |
| IC50 (Ca2+ Mobilization) | ~5 nM | Vascular Smooth Muscle Cells (VSMC) | [2] |
| IC50 (Protein Synthesis) | ~3 nM | Vascular Smooth Muscle Cells (VSMC) | [3] |
| Cytotoxicity (Losartan) | Increased cytotoxicity in AdCYP2C9-infected HepG2 cells | HepG2 | [9][10] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: The next day, mix the contents of the wells and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Cell-Free Assay to Test for Fluorescence Interference
-
Plate Setup: In a 96-well plate (the same type used for your cellular assay), add the same volume of cell culture medium or buffer as used in your experiments.
-
Compound Addition: Add this compound at the same final concentrations used in your cellular experiments. Include a vehicle control.
-
Reagent Addition: Add your fluorescent assay reagent to each well.
-
Incubation: Incubate the plate for the same duration and under the same conditions as your cellular assay.
-
Fluorescence Reading: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Any significant fluorescence signal above the vehicle control indicates direct interference of the compound with the assay reagents.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow including quality control steps.
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. esschemco.com [esschemco.com]
- 9. benchchem.com [benchchem.com]
- 10. CYP2C9-mediated metabolic activation of losartan detected by a highly sensitive cell-based screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Technical Support Center: Enhancing the Oral Bioavailability of EXP3174 in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of EXP3174, the active metabolite of losartan (B1675146), in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of EXP3174?
A1: The low oral bioavailability of EXP3174 is primarily attributed to two main factors: significant first-pass metabolism and active intestinal efflux.[1][2] EXP3174 can be metabolized in the liver and intestinal wall.[2][3] Additionally, it is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[2][4][5]
Q2: What are the most common strategies to improve the oral bioavailability of EXP3174?
A2: The most documented and effective strategy is the use of prodrugs.[3][4][6] Ester prodrugs, such as EXP3174-pivoxil and Allisartan, have been developed to mask the carboxylic acid group of EXP3174, thereby increasing its lipophilicity and facilitating better absorption.[3][4][6] Other potential strategies, generally applicable to drugs with poor bioavailability, include the use of nanoparticle formulations and self-emulsifying drug delivery systems (SEDDS).[7][8][9][10][11]
Q3: How does a prodrug approach enhance the bioavailability of EXP3174?
A3: A prodrug of EXP3174 is a chemically modified, inactive form of the molecule that is designed to be efficiently absorbed from the gastrointestinal tract.[12][13] Once absorbed, the prodrug is rapidly converted back to the active EXP3174 by enzymes in the body, such as carboxylesterases found in the intestine and liver.[4][6] This approach bypasses the absorption limitations of the parent molecule.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations of EXP3174 after oral administration in rats. | Differences in gastrointestinal transit time, food effects, or genetic polymorphisms in metabolizing enzymes and transporters. | - Ensure consistent fasting periods for all animals before dosing (e.g., overnight fasting with free access to water).[14]- Standardize the dosing vehicle and volume.- Consider using a specific strain of rats to minimize genetic variability. |
| Low and inconsistent conversion of a novel EXP3174 prodrug to the active form in vivo. | The prodrug may be a poor substrate for the relevant metabolic enzymes (e.g., carboxylesterases) in the animal model. | - Conduct in vitro metabolism studies using liver and intestinal S9 fractions or microsomes from the specific animal model to assess the rate and extent of conversion.[3][6]- If conversion is slow, consider modifying the ester promoiety of the prodrug to be a better substrate for the target enzymes. |
| The developed nanoparticle formulation of EXP3174 does not show improved bioavailability compared to the unformulated drug. | The nanoparticles may be aggregating in the gastrointestinal tract, or the drug release from the nanoparticles is too slow. | - Characterize the nanoparticle size, surface charge, and stability in simulated gastric and intestinal fluids.- Perform in vitro drug release studies under conditions that mimic the gastrointestinal tract.- Consider modifying the nanoparticle composition or surface properties to improve stability and optimize drug release. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of EXP3174 Following Oral Administration of EXP3174-pivoxil and Losartan in Rats
| Compound Administered | Dose (as EXP3174) | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (ng·h/mL) | Relative Bioavailability Enhancement |
| Losartan | 5 mg/kg | Data not specified | Data not specified | Data not specified | Baseline |
| EXP3174-pivoxil | 1 mg/kg | Significantly Increased | Shortened | Comparable to 5 mg/kg Losartan | ~5-fold |
Source: Adapted from data presented in a study on a novel ester prodrug of EXP3174.[6]
Experimental Protocols
Protocol 1: In Vitro Metabolism of an EXP3174 Prodrug
-
Objective: To assess the conversion of a prodrug to EXP3174 in liver and intestinal S9 fractions.
-
Materials:
-
EXP3174 prodrug
-
Liver and intestinal S9 fractions from the target animal species (e.g., rat, dog, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of the EXP3174 prodrug in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the S9 fraction, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the prodrug stock solution to the mixture.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of the prodrug and EXP3174 using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of the prodrug and the rate of formation of EXP3174.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of EXP3174 after oral administration of a novel formulation and a control compound.
-
Animals: Male Wistar or Sprague-Dawley rats (e.g., 200-250 g).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before the experiment.
-
Divide the animals into experimental groups (e.g., Group 1: vehicle control; Group 2: EXP3174; Group 3: EXP3174 novel formulation).
-
Prepare the dosing formulations. For oral administration, the compounds can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Administer the formulations to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of EXP3174 (and the prodrug, if applicable) using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
References
- 1. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylesterase 2 and Intestine Transporters Contribute to the Low Bioavailability of Allisartan, a Prodrug of Exp3174 for Hypertension Treatment in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Share_it: Interaktionen von Losartan und seinem Hauptmetaboliten EXP 3174 mit Membrantransportern in vitro, in situ und in vivo: Affinitäts- und Transportparameter und ihre Abhängigkeit von experimentellen Bedingungen sowie von der Anwesenheit ausgewählter Inhibitoren [opendata.uni-halle.de]
- 6. The physicochemical properties, in vitro metabolism and pharmacokinetics of a novel ester prodrug of EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Therapies in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Addressing analytical interference in Losartan carboxylic acid measurement
Welcome to the technical support center for the analytical measurement of Losartan (B1675146) Carboxylic Acid (EXP-3174/E-3174). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of Losartan Carboxylic Acid.
Question: I am observing poor peak shape (e.g., broadening, splitting, or tailing) in my chromatogram. What are the potential causes and solutions?
Answer:
Poor peak shape can stem from several factors related to your analytical column, mobile phase, or injection technique.[1]
-
Column Overload or Contamination: Injecting a sample with a concentration that is too high can lead to peak fronting. Contaminants from previous injections accumulating on the column can cause peak tailing or splitting.
-
Solution: Dilute your sample and reinject. If the problem persists, clean the column according to the manufacturer's instructions or replace it if it's degraded.[1]
-
-
Improper Mobile Phase Composition: An inappropriate mobile phase pH or composition can affect the ionization state and retention of this compound, leading to poor peak shape.
-
Solution: Ensure your mobile phase is correctly prepared and that the pH is appropriate for the analyte and column chemistry. For instance, a common mobile phase for Losartan analysis is a mixture of acetonitrile (B52724) and 0.1% formic acid in water.[2]
-
-
Injection Issues: Problems with the autosampler, such as an incorrect injection volume or a partially clogged needle, can result in distorted peaks.
-
Solution: Inspect the autosampler for any visible issues. Perform a needle wash and check the injection volume settings.
-
Question: My results show high variability and poor reproducibility between injections. What should I investigate?
Answer:
High variability is often linked to issues with sample preparation, the internal standard, or instrument stability.
-
Inconsistent Sample Preparation: Variability in extraction recovery is a common source of irreproducibility.
-
Inappropriate Internal Standard (IS): The choice of internal standard is critical for correcting variability.[3] While structurally similar molecules like Irbesartan can be used, stable isotope-labeled (SIL) internal standards, such as Losartan-d9, are considered the gold standard as they mimic the analyte's behavior more closely during extraction and ionization.[3]
-
Solution: If you are not using a SIL IS, consider switching to one like Losartan-d9 to better compensate for matrix effects and extraction variability.
-
-
Instrument Instability: Fluctuations in pump pressure, detector response, or ion source performance can lead to inconsistent results.[1]
-
Solution: Monitor the instrument's performance parameters. Check for leaks, ensure the mobile phase is properly degassed, and clean the ion source if you are using mass spectrometry.[1]
-
Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[3]
-
Improve Sample Cleanup: More effective removal of matrix components is the first line of defense.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Solution: Adjust your gradient profile or try a different stationary phase to improve the resolution between your analyte and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS will experience the same degree of ion suppression or enhancement as the analyte, providing effective correction.[3]
-
Solution: Employ a deuterated analog like Losartan-d9 as your internal standard.
-
Frequently Asked Questions (FAQs)
What is the typical stability of this compound in biological matrices?
Losartan and its carboxylic acid metabolite are generally stable under typical short-term storage and processing conditions. However, it is crucial to perform and document stability studies under your specific experimental conditions, including bench-top, freeze-thaw, and long-term storage stability.[5] One study found that Losartan and its metabolite were stable through the tested conditions.[4]
What are the common sample preparation techniques for this compound analysis?
Several extraction methods are employed, with the choice depending on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.[3][5] While fast, it may be less effective at removing other matrix components.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. Ethyl acetate (B1210297) has been used for this purpose after acidifying the plasma.[2][4]
-
Solid-Phase Extraction (SPE): Often considered the most effective method for cleaning up complex samples, providing high recovery and minimizing matrix effects.[5][6][7]
Which internal standard is best for the quantification of this compound?
The ideal internal standard should mimic the analytical behavior of the analyte.[3]
-
Stable Isotope-Labeled (SIL) Internal Standards: Losartan-d9 is widely regarded as the gold standard for both Losartan and its carboxylic acid metabolite analysis. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[3]
-
Structural Analogs: Compounds like Irbesartan, Candesartan, and Valsartan have been used as internal standards.[3][8] However, due to differences in their chemical structures, they may not perfectly compensate for variations in extraction recovery and matrix effects.
Quantitative Data Summary
The following tables summarize key performance characteristics from various validated bioanalytical methods for the quantification of this compound (EXP-3174/E-3174).
Table 1: Comparison of Internal Standards for Losartan Analysis
| Internal Standard | Typical Precision (%CV) | Typical Accuracy (%Bias) | Notes |
| Losartan-d9 | < 15% | ± 15% | Gold standard; co-elutes and compensates for matrix effects most effectively. |
| Irbesartan | < 10% | < ± 10% | Structurally similar, but can have different chromatographic retention and ionization efficiency. |
| Candesartan | Variable | Variable | Susceptible to differential matrix effects compared to Losartan. |
Table 2: Performance of a Representative LC-MS/MS Method Using Losartan-d9 IS
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | -2.3 |
| LQC | 3.0 | 5.2 | 1.7 |
| MQC | 50 | 4.1 | 3.4 |
| HQC | 800 | 3.5 | -1.1 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is representative and may vary between labs. |
Table 3: Extraction Recovery and Matrix Effects from a Validated Method
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LLOQ | > 70.0 | 88.99 ± 6.20 to 99.64 ± 3.14 |
| This compound | LQC | > 70.0 | 88.99 ± 6.20 to 99.64 ± 3.14 |
| This compound | MQC | > 70.0 | 88.99 ± 6.20 to 99.64 ± 3.14 |
| This compound | HQC | > 70.0 | 88.99 ± 6.20 to 99.64 ± 3.14 |
| Data from a study on rat plasma.[9] |
Experimental Protocols
Representative Protocol for Losartan and this compound Quantification in Human Plasma using LC-MS/MS
This protocol is a composite representation based on common practices for bioanalytical methods.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Losartan-d9 at 100 ng/mL).[3]
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120, EC-C18, 50 mm × 4.6 mm, 2.7 µm).[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution with a modifier like formic acid (e.g., 0.1%) is typical.[2][10] For example, a mobile phase of acetonitrile and 0.1% formic acid (65:35, v/v).[2]
-
Flow Rate: A typical flow rate is around 0.4-0.55 mL/min.[2][10]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Losartan and its metabolite.[2][10]
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.0[11]
-
This compound: m/z 437.2 → 207.1
-
Irbesartan (IS): m/z 429.2 → 207.1 (Note: Specific transitions and collision energies should be optimized for your instrument.)
-
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A logical flowchart for troubleshooting common analytical issues.
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 3. benchchem.com [benchchem.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Simultaneous Determination and Pharmacokinetic Study of Losartan, this compound, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Formulation Maze: A Technical Support Center for Carboxylic Acid Drugs
The formulation of drug candidates containing carboxylic acid moieties presents a significant hurdle in pharmaceutical research and development. These acidic functional groups, while often crucial for therapeutic activity, frequently lead to challenges in achieving adequate solubility, stability, and bioavailability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate these complex formulation issues.
Troubleshooting Guide: Common Challenges in Carboxylic Acid Drug Formulation
Researchers often encounter a range of issues during the formulation of carboxylic acid drugs. The following table summarizes common problems, their potential causes, and recommended solutions with supporting data where available.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps | Quantitative Data/Examples |
| Poor Aqueous Solubility | - High crystallinity and strong intermolecular hydrogen bonding of the free acid form.- The drug's pKa is significantly lower than the pH of the formulation vehicle, leading to the predominance of the less soluble unionized form.[1] | - Salt Formation: Convert the carboxylic acid to a more soluble salt form by reacting with a suitable base.[2] Select a counterion that provides optimal pH and solubility.[3][4]- Prodrug Approach: Mask the carboxylic acid group with a promoiety to increase lipophilicity and passive diffusion.[1][5]- Use of Solubilizing Excipients: Incorporate cyclodextrins, surfactants, or co-solvents to enhance solubility.[6][7]- Solid Dispersion: Disperse the drug in a hydrophilic polymer matrix to create an amorphous system with improved dissolution.[3] | - The solubility of an acidic drug can be significantly increased by forming a salt. For example, the mesylate salt of a poorly soluble drug candidate showed a solubility of 39 mg/mL at 25 °C, a substantial increase from the parent drug.[8]- The solubility of camptothecin (B557342) increased by a factor of 170 in the presence of 25% w/v of a randomly methylated β-cyclodextrin derivative.[9] |
| pH-Dependent Solubility | The solubility of the carboxylic acid drug is highly dependent on the pH of the medium, with low solubility at acidic pH and higher solubility at neutral to alkaline pH.[1] | - Buffer Selection: Utilize buffers to maintain the pH of the formulation within a range where the drug is sufficiently soluble.- Enteric Coating: For oral solid dosage forms, apply an enteric coat to prevent dissolution in the acidic environment of the stomach and promote release in the higher pH of the small intestine. | - A study on a novel imidazobenzodiazepine-3-carboxylate showed high solubility at neutral pH, but interconversion to a less soluble acyclic form at or below pH 3.[2] |
| Chemical Instability (e.g., Hydrolysis, Oxidation) | - The carboxylic acid group can be susceptible to esterification reactions with certain excipients, especially those containing hydroxyl groups (e.g., polyethylene (B3416737) glycols).[10]- The drug molecule may be prone to oxidative degradation, catalyzed by light, heat, or trace metals. | - Excipient Compatibility Screening: Conduct compatibility studies (e.g., using DSC) to identify and avoid reactive excipients.[11][12]- pH Optimization: Formulate at a pH where the drug exhibits maximum stability.- Use of Antioxidants and Chelating Agents: Incorporate antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to prevent oxidative degradation. | - The formation of ester degradation products has been observed in formulations containing cetirizine (B192768) (a carboxylic acid) and polyols like sorbitol and glycerol.[13] |
| Low Oral Bioavailability | - Poor solubility leading to limited dissolution in the gastrointestinal fluids.[14]- Low permeability across the intestinal membrane due to the ionized state of the carboxylic acid at intestinal pH.[14]- First-pass metabolism. | - Lipid-Based Formulations (e.g., SEDDS): Formulate the drug in a self-emulsifying drug delivery system to enhance solubilization and lymphatic uptake.[15][16]- Prodrug Strategy: Convert the drug into a more lipophilic prodrug to improve membrane permeability. The prodrug is then converted to the active parent drug in vivo.[1][17]- Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution. | - The oral bioavailability of ampicillin (B1664943) is less than 50%, while its ester prodrugs (pivampicillin, talampicillin, and bacampicillin) are almost completely absorbed (98-99%).[18]- A self-emulsifying drug delivery system (SEDDS) increased the bioavailability of α-tocopherol by approximately 210%–410% compared to a soybean oil solution.[16] |
| Analytical Method Issues (e.g., Peak Tailing in HPLC) | - Interaction of the acidic analyte with residual silanol (B1196071) groups on the HPLC column stationary phase.[19]- Inappropriate mobile phase pH, leading to inconsistent ionization of the carboxylic acid.[20] | - Mobile Phase Modification: Add a small amount of a competing acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to mask the silanol groups.[19][21]- pH Control: Buffer the mobile phase to a pH that ensures consistent ionization of the analyte.- Column Selection: Use a column with end-capping or a different stationary phase chemistry. | - A change of as little as 0.1 pH units can result in a retention time shift of 10% for ionizable compounds.[20] |
| Dissolution Testing Failures | - Incomplete dissolution due to poor solubility in the dissolution medium.- Drug degradation in the dissolution medium.[22][23]- Cross-linking of gelatin capsules, particularly during stability studies.[24] | - Medium Selection: Choose a dissolution medium with a pH that promotes drug solubility.- Addition of Surfactants: Incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium to enhance wetting and solubilization.- Enzymes in Medium: For gelatin capsules, consider adding enzymes (e.g., pepsin or pancreatin) to the dissolution medium if cross-linking is suspected. | - If a drug degrades in the dissolution medium, the amount of drug detected can be significantly lower than the actual amount dissolved.[22] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right salt form for my carboxylic acid drug?
A1: The selection of an appropriate salt form is a critical step in optimizing the physicochemical properties of a carboxylic acid drug.[4] The ideal salt should exhibit improved solubility and dissolution rate compared to the free acid, possess good solid-state properties (e.g., crystallinity, non-hygroscopicity), and be stable during storage.[4] The decision-making process involves considering the pKa of the drug and the counterion, the desired pH of the final formulation, and the intended route of administration. A thorough salt screening study is recommended, where the drug is reacted with a variety of pharmaceutically acceptable bases to form different salts. These salts are then characterized for their solubility, dissolution, stability, and solid-state properties to identify the optimal candidate.
Q2: When should I consider a prodrug approach for my carboxylic acid drug?
A2: A prodrug strategy is particularly beneficial when a carboxylic acid drug suffers from poor membrane permeability, extensive first-pass metabolism, or chemical instability.[1] By masking the polar carboxylic acid group with a lipophilic promoiety, the resulting prodrug can exhibit enhanced passive diffusion across biological membranes.[1] This approach can significantly improve oral bioavailability.[18] Additionally, a prodrug can be designed to be stable in the gastrointestinal tract and then be enzymatically or chemically converted to the active parent drug at the target site or in systemic circulation.[17]
Q3: What are the key considerations when developing an HPLC method for a carboxylic acid drug?
A3: Developing a robust and reliable HPLC method for a carboxylic acid drug requires careful consideration of the mobile phase composition and the stationary phase.[13][21] Due to the acidic nature of the analyte, peak tailing can be a common issue resulting from interactions with residual silanol groups on the silica-based stationary phase.[19] To mitigate this, it is often necessary to use a buffered mobile phase to control the ionization of the carboxylic acid and to add a competing acid or base to mask the silanol groups.[19][21] The selection of the appropriate column, including those with end-capping or alternative chemistries, is also crucial.[13] A stability-indicating HPLC method should be developed and validated to ensure that the drug can be quantified in the presence of its degradation products and impurities.[8][14][25]
Q4: How can I troubleshoot unexpected precipitation of my carboxylic acid drug in a liquid formulation?
A4: Unexpected precipitation in a liquid formulation can be caused by several factors, including a change in pH, temperature, or the presence of incompatible excipients. First, verify the pH of the formulation to ensure it is within the range where the drug is soluble. If the pH has shifted, investigate the buffering capacity of the system. Temperature fluctuations during storage or processing can also affect solubility, so ensure consistent temperature control. Finally, review the excipients in the formulation for any potential incompatibilities. Certain excipients can interact with the carboxylic acid drug, leading to the formation of a less soluble complex.
Q5: What is the role of cyclodextrins in formulating carboxylic acid drugs?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent solubility and stability.[6][7] The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the lipophilic portion of the carboxylic acid drug, while the hydrophilic outer surface enhances its interaction with the aqueous environment.[7] This complexation can lead to a significant increase in drug solubility and dissolution rate.[6] The choice of cyclodextrin (e.g., α-, β-, γ-cyclodextrin and their derivatives) depends on the size and shape of the drug molecule.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a Carboxylic Acid Drug (Ibuprofen) by the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of ibuprofen (B1674241), a poorly water-soluble carboxylic acid drug, using a hydrophilic carrier to enhance its dissolution rate.[3]
Materials:
-
Ibuprofen
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic carrier)
-
Ethanol (B145695) (or other suitable solvent)
-
Mortar and pestle
-
Water bath or rotary evaporator
-
Sieve (e.g., 100-mesh)
Procedure:
-
Accurately weigh the desired amounts of ibuprofen and PVP K30 to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the ibuprofen and PVP K30 in a sufficient volume of ethanol in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Solid-State Characterization (DSC, PXRD): Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the solid dispersion.
-
FT-IR Spectroscopy: Employ Fourier-Transform Infrared (FT-IR) spectroscopy to investigate potential interactions between the drug and the carrier.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Carboxylic Acid Drug
This protocol outlines the steps for developing a liquid SEDDS formulation to improve the solubility and oral bioavailability of a lipophilic carboxylic acid drug.[2][26][27][28]
Materials:
-
Lipophilic carboxylic acid drug
-
Oil (e.g., Capmul MCM, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Excipient Screening:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, add a fixed amount of the drug.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to a larger volume of water with gentle agitation.
-
Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the pre-weighed drug to the excipient mixture.
-
Gently heat the mixture in a water bath (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the emulsion formed upon dilution of the SEDDS in an aqueous medium.
-
In Vitro Dissolution: Evaluate the in vitro drug release from the SEDDS formulation.
-
Stability Studies: Assess the physical and chemical stability of the SEDDS formulation under different storage conditions.
-
Protocol 3: Determination of pKa and logP of a Carboxylic Acid Drug
This protocol provides a general procedure for the experimental determination of the acid dissociation constant (pKa) and the partition coefficient (logP), which are critical physicochemical parameters for understanding the behavior of carboxylic acid drugs.[29][30][31][32][33]
Part A: pKa Determination by Potentiometric Titration
Materials:
-
Carboxylic acid drug
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of the carboxylic acid drug and dissolve it in a known volume of water (or a co-solvent system if the drug has very low aqueous solubility).
-
Add KCl to the solution to maintain a constant ionic strength.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the pKa from the titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).
Part B: logP Determination by the Shake-Flask Method
Materials:
-
Carboxylic acid drug
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of a specific pH (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Prepare a stock solution of the drug in either the aqueous buffer or n-octanol.
-
Add a known volume of the drug solution to a separatory funnel or centrifuge tube containing a known volume of the other immiscible solvent (e.g., add the aqueous drug solution to n-octanol).
-
Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Carefully collect samples from both the aqueous and the n-octanol phases.
-
Determine the concentration of the drug in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration of the drug in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of the partition coefficient.
Visualizations
Caption: Decision tree for selecting a formulation strategy.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. ijcsrr.org [ijcsrr.org]
- 4. avensonline.org [avensonline.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. jetir.org [jetir.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. asianjpr.com [asianjpr.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. agilent.com [agilent.com]
- 25. ijtsrd.com [ijtsrd.com]
- 26. research.monash.edu [research.monash.edu]
- 27. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sciforschenonline.org [sciforschenonline.org]
- 31. eurekaselect.com [eurekaselect.com]
- 32. researchgate.net [researchgate.net]
- 33. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Losartan vs. Losartan Carboxylic Acid: A Comparative Analysis of Potency
A detailed examination of the pharmacodynamics and potency of the angiotensin II receptor antagonist, Losartan (B1675146), and its active metabolite, Losartan Carboxylic Acid (EXP3174).
This guide provides a comprehensive comparison of Losartan and its principal active metabolite, this compound (also known as EXP3174), for researchers, scientists, and professionals in drug development. The focus is an objective evaluation of their relative potencies, supported by experimental data and detailed methodologies.
Introduction
Losartan is an orally administered angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. Following administration, Losartan undergoes significant first-pass metabolism in the liver, where it is converted to its pharmacologically active metabolite, this compound (EXP3174).[1] This metabolite is largely responsible for the therapeutic effects of Losartan.[2] Understanding the distinct potencies and pharmacokinetic profiles of both the parent drug and its metabolite is crucial for a comprehensive assessment of its clinical efficacy and for the development of new therapeutic agents.
Comparative Potency at the AT1 Receptor
The primary mechanism of action for both Losartan and EXP3174 is the blockade of the angiotensin II type 1 (AT1) receptor. However, numerous studies have demonstrated that EXP3174 exhibits significantly greater potency in this role.
Key Findings:
-
Higher Affinity: EXP3174 demonstrates a substantially higher affinity for the AT1 receptor compared to Losartan.[3]
-
Greater Potency: EXP3174 is reported to be 10 to 40 times more potent than Losartan in blocking the AT1 receptor.[2][4][5]
-
Noncompetitive Antagonism: While Losartan acts as a competitive antagonist, EXP3174 is a noncompetitive, "insurmountable" antagonist of angiotensin II.[3][4]
The following table summarizes the quantitative data on the potency and pharmacokinetic properties of Losartan and EXP3174.
| Parameter | Losartan | This compound (EXP3174) | Reference |
| AT1 Receptor Binding Affinity (IC50) | 20 nmol/L | 1.1 nM | [6][7] |
| Inhibition of Ang II-induced Ca2+ elevation (IC50) | 5 x 10-8 mol/l | 5 x 10-9 mol/l | [7] |
| Inhibition of Ang II-induced protein synthesis (IC50) | 4 x 10-8 mol/l | 3 x 10-9 mol/l | [7] |
| Relative Potency | 1x | 10-40x greater than Losartan | [2][4][5] |
| Terminal Half-life | 1.5 - 2.5 hours | 6 - 9 hours | [1][4][8] |
| Oral Bioavailability | ~33% | Very low | [6][8] |
| Conversion from Oral Losartan | N/A | Approximately 14% | [2][4] |
| Plasma Protein Binding | ~98.7% | ~99.8% | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments cited in the comparison of Losartan and EXP3174 potency.
Radioligand Binding Assays
Objective: To determine the binding affinity of Losartan and EXP3174 to the AT1 receptor.
Protocol:
-
Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured to confluence.[7]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the AT1 receptors.
-
Binding Reaction: The membrane preparations are incubated with a radiolabeled angiotensin II analog, such as [125I]-angiotensin II, in the presence of varying concentrations of either Losartan or EXP3174.[7]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[7]
Measurement of Intracellular Calcium Concentration
Objective: To assess the functional antagonism of angiotensin II-induced signaling by Losartan and EXP3174.
Protocol:
-
Cell Loading: VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[7]
-
Stimulation: The cells are stimulated with angiotensin II in the presence of different concentrations of Losartan or EXP3174.[7]
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence of the dye using a fluorometer.[7]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the angiotensin II-induced calcium elevation (IC50) is determined.[7]
In Vivo Blood Pressure Measurement
Objective: To evaluate the antihypertensive effects of Losartan and EXP3174 in an animal model.
Protocol:
-
Animal Model: Anesthetized pigs are used to assess the pharmacodynamic activities of the compounds.[9]
-
Drug Administration: Losartan and EXP3174 are administered via constant intravenous infusion.[9]
-
Angiotensin II Challenge: The degree of inhibition of the angiotensin II-induced increase in diastolic blood pressure is measured.[9]
-
Data Analysis: The time course of the pharmacodynamic effects is correlated with the plasma concentrations of Losartan and EXP3174.[9]
Angiotensin II Type 1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the AT1 receptor by angiotensin II, leading to various physiological and pathological effects. Losartan and EXP3174 exert their effects by blocking this receptor.
Caption: AT1 Receptor Signaling Pathway and Blockade by Losartan/EXP3174.
Conclusion
The available experimental data unequivocally demonstrate that this compound (EXP3174) is a significantly more potent antagonist of the AT1 receptor than its parent compound, Losartan. This increased potency, combined with its longer half-life, underscores the critical role of this active metabolite in the overall therapeutic effect of Losartan. For researchers in drug development, these findings highlight the potential for designing new antihypertensive agents with improved pharmacokinetic and pharmacodynamic profiles by focusing on molecules with structural similarities to EXP3174. A thorough understanding of the metabolic conversion and the distinct properties of both the parent drug and its active metabolites is essential for optimizing therapeutic outcomes.
References
- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of EXP3174 and Irbesartan in Renal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and renal efficacy of EXP3174, the active metabolite of losartan (B1675146), and Irbesartan (B333), two prominent angiotensin II receptor blockers (ARBs). The information presented is based on available preclinical and in vitro experimental data, designed to assist researchers in understanding the nuanced differences between these two compounds in the context of renal physiology and pathology.
Executive Summary
Both EXP3174 and Irbesartan are potent antagonists of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the renin-angiotensin system (RAS) blockade. However, their efficacy in renal models is influenced by differences in their pharmacological profiles and mechanisms of action. A key differentiator is Irbesartan's dual functionality, acting as both an AT1 receptor antagonist and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This dual action may confer additional renoprotective benefits beyond those attributable to RAS blockade alone. While direct head-to-head preclinical studies are limited, this guide synthesizes the available data to provide a comparative overview.
Pharmacological Profile
The fundamental difference in the interaction of EXP3174 and Irbesartan with the AT1 receptor is reflected in their binding affinities. In vitro studies have demonstrated that Irbesartan exhibits a higher affinity for the renal AT1 receptor compared to EXP3174.
| Parameter | EXP3174 | Irbesartan | Reference |
| Mechanism of Action | Selective AT1 Receptor Antagonist | Selective AT1 Receptor Antagonist, Partial PPAR-γ Agonist | [1] |
| AT1 Receptor Binding Affinity (IC50) | 3.5 ± 0.4 nM | 1.00 ± 0.2 nM | [2][3] |
Comparative Efficacy in Renal Models
Due to a lack of direct comparative preclinical studies, the following data on renal efficacy is compiled from separate investigations. The experimental models and conditions may vary, and therefore, direct comparisons of the quantitative data should be made with caution.
Renal Hemodynamics
Both compounds have been shown to improve renal hemodynamics by modulating renal blood flow and glomerular filtration rate.
| Parameter | EXP3174 | Irbesartan | Reference |
| Renal Blood Flow (RBF) | Increased by +14% (in anesthetized dogs) | Data from direct comparative preclinical studies are not available. | [4] |
| Glomerular Filtration Rate (GFR) | Increased by +7% (in anesthetized dogs) | Normalized GFR in L-NAME-induced hypertensive rats. | [4][5] |
Renoprotective Effects
| Endpoint | EXP3174 | Irbesartan | Reference |
| Renal Fibrosis | Data from direct comparative preclinical studies are not available. | Significantly reduced renal fibrosis in a mouse model of salt-sensitive hypertension. | [1] |
| Podocyte Protection | Data from direct comparative preclinical studies are not available. | Ameliorated podocyte damage in diabetic mRen2-transgenic rats. | |
| Albuminuria/Proteinuria | Data from direct comparative preclinical studies are not available. | Significantly reduced urinary albumin excretion in db/db mice. | [6] |
Signaling Pathways
The distinct mechanisms of action of EXP3174 and Irbesartan are best visualized through their signaling pathways.
Experimental Protocols
The following are summaries of the methodologies employed in key studies cited in this guide.
In Vitro AT1 Receptor Binding Assay[2]
-
Objective: To determine the in vitro affinity of Irbesartan and EXP3174 for the rat renal AT1 receptor.
-
Method: Radioligand binding studies were performed using renal cortices from male Sprague-Dawley rats. Membranes were incubated with 125I-[Sar1,Ile8]angiotensin II and increasing concentrations of the competitor drugs (Irbesartan, EXP3174, or losartan).
-
Analysis: The concentration of the drug required to displace 50% of the radioligand binding (IC50) was calculated to determine the binding affinity.
Renal Hemodynamics in Anesthetized Dogs (EXP3174)[4]
-
Objective: To evaluate the effects of intrarenal infusion of EXP3174 on renal hemodynamics and function.
-
Animal Model: Anesthetized dogs.
-
Procedure: EXP3174 was infused intrarenally at two different doses (0.5 µg/kg/min and 15 µg/kg/min).
-
Measurements: Renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary electrolyte excretion were measured.
Salt-Sensitive Hypertension Mouse Model (Irbesartan)[1]
-
Objective: To investigate the organ-protective effects of Irbesartan in a model of salt-sensitive hypertension, independent of AT1 receptor blockade.
-
Animal Model: Angiotensin II type 1a receptor knockout (AT1aR-KO) mice.
-
Procedure: Mice were treated with aldosterone (B195564) and 1% NaCl to induce hypertension and renal fibrosis. One group of mice received Irbesartan treatment.
-
Analysis: Renal fibrosis was assessed by Masson's trichrome staining. The expression of profibrotic and anti-fibrotic markers was evaluated by immunohistochemistry and Western blot.
Conclusion
EXP3174 and Irbesartan are both effective antagonists of the AT1 receptor. However, Irbesartan's additional partial agonism of PPAR-γ provides a distinct mechanism that may contribute to enhanced renoprotective effects, particularly in the context of inflammation and fibrosis. While in vitro data suggests Irbesartan has a higher affinity for the AT1 receptor, the lack of direct head-to-head in vivo preclinical studies on key renal endpoints makes it challenging to definitively conclude on the comparative efficacy in renal models. Future research directly comparing these two compounds in various models of chronic kidney disease is warranted to fully elucidate their relative therapeutic potential.
References
- 1. Cardiac and renal protective effects of irbesartan via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of the angiotensin II receptor blocker EXP 3174 and of the angiotensin-converting enzyme inhibitor captopril on renal glomerular hemodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of EXP3174, a non-peptide angiotensin II receptor antagonist, on renal hemodynamics and renal function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irbesartan can improve blood lipid and the kidney function of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Losartan and Irbesartan on Uric Acid Levels
For researchers, scientists, and drug development professionals, understanding the nuanced differences between angiotensin II receptor blockers (ARBs) is critical for targeted therapeutic development and clinical application. This guide provides a detailed, data-driven comparison of two widely prescribed ARBs, Losartan (B1675146) and Irbesartan (B333), with a specific focus on their effects on serum uric acid levels. While both drugs effectively manage hypertension by blocking the renin-angiotensin-aldosterone system (RAAS), their impact on uric acid metabolism differs significantly, a distinction with important clinical implications, particularly for patients with or at risk for hyperuricemia and gout.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative clinical studies investigating the effects of Losartan and Irbesartan on serum uric acid (SUA) levels.
| Study | Drug and Dosage | Baseline SUA (mean ± SD or median) | Change in SUA (mean ± SD or median) | p-value | Patient Population | Duration |
| Wurzner et al. (2002)[1][2][3][4] | Losartan 50 mg once daily | 538 ± 26 µmol/L | -47 µmol/L | < 0.01 | 13 hypertensive patients with hyperuricemia and gout | 4 weeks |
| Irbesartan 150 mg once daily | 538 ± 26 µmol/L | No significant effect | NS | 13 hypertensive patients with hyperuricemia and gout | 4 weeks | |
| Dang et al. (2005)[5] | Losartan 50-100 mg daily | 422 µmol/L (median) | -63 µmol/L (median) | < 0.0001 | 162 Chinese hypertensive patients with elevated SUA | 8 weeks |
| Irbesartan 150-300 mg daily | 420 µmol/L (median) | -12 µmol/L (median) | < 0.0001 | 163 Chinese hypertensive patients with elevated SUA | 8 weeks | |
| Nakamura et al. (2014)[6][7][8][9] | Irbesartan (dose not specified) | 6.6 ± 0.16 mg/dL (for baseline ≥5.9 mg/dL) | -0.4 mg/dL | 0.010 | 107 patients with hypertension and diabetes | 12 months |
| <5.9 mg/dL (for baseline <5.9 mg/dL) | No significant change | NS | 107 patients with hypertension and diabetes | 12 months | ||
| Morishita et al. (2015)[10] | Irbesartan (equivalent dose to previous ARB) | 5.9 ± 1.6 mg/dL | -0.4 mg/dL | 0.028 | 40 high-risk hypertensive outpatients | 12 weeks |
Experimental Protocols
The methodologies employed in the key comparative studies form the basis of our understanding of the differential effects of Losartan and Irbesartan on uric acid.
Wurzner et al. (2002) [1][2][3][4]
This prospective, randomized, double-blind, crossover study included thirteen hypertensive patients with hyperuricemia and gout. A notable feature of this study was the washout period where uric acid-lowering drugs were discontinued (B1498344) for three weeks prior to the study's commencement. Patients were then randomized to receive either Losartan (50 mg once daily) or Irbesartan (150 mg once daily) for four weeks. Following this initial phase, the dosage was doubled for another four weeks. A run-in period and a washout period between the two treatment phases involved the administration of Enalapril (20 mg once daily). Serum and urinary uric acid levels were measured at the beginning and end of each treatment phase.
Dang et al. (2005) [5]
This multicenter, randomized, double-blind study was conducted in a Chinese population of 351 hypertensive patients with elevated serum uric acid levels. After a one-week screening and a two-week single-blinded placebo baseline period, patients were randomized to receive either Losartan (50 mg) or Irbesartan (150 mg) for four weeks. If blood pressure was not controlled after the initial four weeks, the doses were doubled to 100 mg of Losartan or 300 mg of Irbesartan for an additional four weeks.
Nakamura et al. (2014) [6][7][8][9]
This was a retrospective study involving 107 patients with both hypertension and diabetes. The study analyzed the effects of Irbesartan on blood pressure, estimated glomerular filtration rate (eGFR), and serum uric acid over a follow-up period of 6 to 12 months. A key aspect of this study was the exclusion of patients on medications known to influence serum uric acid levels. The analysis specifically looked at the change in serum uric acid based on the baseline levels.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Caption: A generalized experimental workflow for a comparative clinical trial of Losartan and Irbesartan.
Caption: The proposed signaling pathway for the uricosuric effect of Losartan via URAT1 inhibition.
Discussion of Findings
The compiled evidence consistently demonstrates that Losartan possesses a unique uricosuric effect not shared by Irbesartan to the same extent.[1][2][3][4][5][11][12] The mechanism behind Losartan's ability to lower serum uric acid is attributed to its inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys.[13][14][15] By blocking URAT1, Losartan reduces the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion.[13][14][15]
In contrast, the effect of Irbesartan on serum uric acid is less pronounced and appears to be dependent on the patient's baseline uric acid levels.[6][7][8][9] Some studies suggest a modest reduction in uric acid with Irbesartan, particularly in patients with higher baseline levels, while other direct comparative studies show no significant effect.[1][2][3][4][10][16] The clinical significance of this modest effect of Irbesartan remains a subject for further investigation.
It is also important to note that the uricosuric effect of Losartan appears to be dose-dependent and may reach a plateau.[17] Some studies have indicated that increasing the dose of Losartan does not necessarily lead to a further significant reduction in serum uric acid levels.[1][11][12]
Conclusion
For drug development professionals and researchers, the distinct profiles of Losartan and Irbesartan with respect to uric acid metabolism are of considerable interest. Losartan's consistent and clinically significant uricosuric effect makes it a potentially advantageous therapeutic option for hypertensive patients with concurrent hyperuricemia or a history of gout.[1][2][3][4][11][12][18] This off-target effect of Losartan could be leveraged in the development of new therapies for conditions where both hypertension and hyperuricemia are contributing factors.
Irbesartan, while an effective antihypertensive agent, does not reliably lower serum uric acid levels to the same degree as Losartan.[1][2][3][4][5] Further research may be warranted to fully elucidate the clinical implications of the modest uric acid-lowering effect of Irbesartan observed in some patient populations. The choice between these two ARBs should be guided by the individual patient's clinical profile, including their serum uric acid levels and risk for gout.
References
- 1. Comparative effects of losartan and irbesartan on serum uric acid in hypertensive patients with hyperuricaemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. P-440: Losartan but not irbesartan reduces serum uric acid in hypertensive patients with hyperuricemia and/or gout - ProQuest [proquest.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of losartan and irbesartan on serum uric acid in hypertensive patients with hyperuricaemia in Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of irbesartan on serum uric acid levels in patients with hypertension and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of irbesartan, an angiotensin receptor blocker, on uric acid level and oxidative stress in high-risk hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. drkumardiscovery.com [drkumardiscovery.com]
- 15. Uricosuric action of losartan via the inhibition of urate transporter 1 (URAT 1) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Irbesartan on Uric Acid Metabolism in Patients with Treated Essential Hypertension [jstage.jst.go.jp]
- 17. Part 1. Uric acid and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Losartan and Eprosartan Induce a Similar Effect on the Acute Rise in Serum Uric Acid Concentration after an Oral Fructose Load in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effect of Losartan Carboxylic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihypertensive effects of Losartan (B1675146) carboxylic acid (EXP3174), the active metabolite of Losartan, against its parent drug and other alternatives. The information presented is supported by experimental data from various preclinical studies, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the in vivo antihypertensive effects of Losartan carboxylic acid, Losartan, and the ACE inhibitor Enalaprilat (B1671235) in rodent models. The data highlights the superior potency of this compound in reducing blood pressure.
| Compound | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| This compound (EXP3174) | Water-deprived rats | 1 mg/kg | Intravenous | Significant reduction | [1] |
| This compound (EXP3174) | Anesthetized dogs with myocardial infarction | 0.1 mg/kg (i.v.) followed by 0.01 mg/kg/min infusion | Intravenous | Significant reduction | [2] |
| Losartan | Anesthetized dogs with myocardial infarction | 1 mg/kg (i.v.) followed by 0.03 mg/kg/min infusion | Intravenous | Significant reduction | [2] |
| Enalaprilat | Anesthetized dogs with myocardial infarction | 0.3 mg/kg (i.v.) followed by 0.06 mg/kg/h infusion | Intravenous | Significant decrease | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of antihypertensive agents.
Renal Artery Ligation Hypertension Model in Rats
This surgical model induces hypertension by reducing blood flow to one kidney, activating the renin-angiotensin-aldosterone system.
Procedure:
-
Anesthetize male Sprague-Dawley rats.
-
Make a flank incision to expose the left renal artery.
-
Carefully isolate the renal artery from the renal vein.
-
Place a silver clip with a specific internal diameter around the renal artery to partially constrict it.
-
Suture the incision.
-
Allow the rats to recover for a specified period, during which hypertension develops. Blood pressure is then monitored regularly.[4][5]
Tail-Cuff Method for Blood Pressure Measurement in Rats
This is a common non-invasive method for monitoring blood pressure in conscious rats.
Procedure:
-
Place the rat in a restrainer to minimize movement.
-
The rat's tail is passed through an inflatable cuff and a pulse sensor.
-
The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.
-
The cuff is then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.[6][7][8][9]
-
To ensure accuracy, animals should be acclimated to the procedure for several days before measurements are taken.[9]
Mechanism of Action: Signaling Pathway
This compound exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This action inhibits the downstream signaling cascade that leads to vasoconstriction and an increase in blood pressure.
Caption: Signaling pathway of this compound's antihypertensive effect.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of an antihypertensive compound.
Caption: In vivo validation workflow for antihypertensive compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EXP3174, the AII antagonist human metabolite of losartan, but not losartan nor the angiotensin-converting enzyme inhibitor captopril, prevents the development of lethal ischemic ventricular arrhythmias in a canine model of recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of EXP3174, an angiotensin II antagonist and enalaprilat on myocardial infarct size in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental model of severe renal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kentscientific.com [kentscientific.com]
- 7. karger.com [karger.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. ahajournals.org [ahajournals.org]
Cross-Species Insights into Losartan Metabolism: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the metabolic conversion of Losartan (B1675146) to its active metabolite, EXP3174, across various species. This guide provides a comparative analysis of pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.
The biotransformation of the angiotensin II receptor antagonist Losartan to its more potent, long-acting carboxylic acid metabolite, EXP3174, is a critical determinant of its therapeutic efficacy. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes and exhibits significant variability across different species. Understanding these interspecies differences is paramount for preclinical drug development and the accurate extrapolation of animal data to human clinical outcomes.
Comparative Pharmacokinetics of Losartan and EXP3174
The metabolic conversion of Losartan to EXP3174 and the subsequent pharmacokinetics of both compounds show considerable variation among species. In humans, approximately 14% of an oral Losartan dose is converted to EXP3174[1][2][3]. This metabolite is 10 to 40 times more potent in blocking the AT1 receptor than the parent drug[2][3]. While the oral bioavailability of Losartan in humans is approximately 33% due to significant first-pass metabolism, the plasma concentration of EXP3174 is often higher than that of Losartan due to its lower clearance[1][2].
Animal models, while essential for preclinical evaluation, display different metabolic profiles. For instance, studies in rats have shown that the pharmacokinetic profiles of Losartan and EXP3174 are generally similar to humans, making them a relevant model for studying potential drug interactions[4]. However, the extent of EXP3174 formation can differ[5]. In pigs, the elimination half-life of Losartan is approximately 40 minutes, with less than 2% of an intravenous dose being converted to unconjugated EXP3174[6].
These differences underscore the importance of careful species selection in preclinical studies and highlight the challenges in directly translating pharmacokinetic and pharmacodynamic data from animals to humans[5].
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Losartan and EXP3174 in humans, rats, and pigs, compiled from various studies. These values can vary depending on the study design, analytical methods, and individual subject characteristics.
| Species | Compound | Administration | Dose | T½ (hours) | CL (ml/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference |
| Human | Losartan | Oral | 50 mg | 2.1 | 610 ml/min (total) | 34 L (total) | 33 | [1] |
| EXP3174 | Oral (from Losartan) | 50 mg | 6.3 | 47 ml/min (total) | 10 L (total) | - | [1] | |
| Rat | Losartan | Intravenous | 5 mg/kg | - | - | - | - | [7] |
| Oral | 5 mg/kg | - | - | - | 55.1 (control) | [7] | ||
| Pig | Losartan | Intravenous | 3 mg/kg | 0.67 (40 min) | 22.1 | 0.56 | - | [6] |
| EXP3174 | Intravenous | - | 0.87 (52 min) | 11.8 | 0.18 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies on Losartan metabolism. Below are generalized protocols for in vivo pharmacokinetic studies and in vitro metabolism assays based on common practices reported in the literature.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for assessing the pharmacokinetics of Losartan and EXP3174 in rats following oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (25°C, 12-hour light/dark cycle) with free access to food and water.
-
Fasting: Fast animals overnight (at least 8 hours) before drug administration, with continued access to water.
2. Drug Administration:
-
Formulation: Prepare a suspension or solution of Losartan in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Administer a single oral dose of Losartan (e.g., 5 mg/kg) via oral gavage[8][9].
3. Blood Sampling:
-
Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a reverse-phase C18 column for chromatographic separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode for the detection and quantification of Losartan and EXP3174.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes a common in vitro method to assess the metabolic stability of Losartan and the formation of EXP3174 using liver microsomes from different species.
1. Reagents and Materials:
-
Liver microsomes (human, rat, dog, etc.)
-
Losartan
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Reaction Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and Losartan (e.g., 1-10 µmol/L) in potassium phosphate buffer[8][9].
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) in a shaking water bath[8].
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system[10].
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of Losartan and the formation of EXP3174.
-
Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
3. Sample Analysis (LC-MS/MS):
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate microsomal proteins. Analyze the supernatant.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentrations of Losartan and EXP3174.
4. Data Analysis:
-
Metabolic Stability: Determine the in vitro half-life (t½) of Losartan by plotting the natural logarithm of the percentage of remaining Losartan against time.
-
Intrinsic Clearance: Calculate the intrinsic clearance (CLint) from the in vitro half-life.
-
Metabolite Formation Kinetics: If measuring metabolite formation, determine kinetic parameters such as Km and Vmax by incubating a range of Losartan concentrations.
Visualizing Metabolic Pathways and Experimental Workflows
Graphical representations are invaluable for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict the metabolic pathway of Losartan and a typical experimental workflow.
Metabolic Pathway of Losartan to EXP3174
The primary metabolic pathway of Losartan involves its oxidation to the active metabolite EXP3174. This two-step process is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 and CYP3A4 playing significant roles in humans[11][12][13]. Genetic polymorphisms in these enzymes can lead to interindividual differences in Losartan metabolism and clinical response[11][14]. In rats, CYP2C and CYP3A isoforms are also involved in this biotransformation[15][16].
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting an in vivo pharmacokinetic study to assess Losartan and EXP3174 levels in an animal model.
References
- 1. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How well have animal studies with losartan predicted responses in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 8. karger.com [karger.com]
- 9. In vitro and in vivo drug-drug interaction of losartan and glimepiride in rats and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Biophysical Analysis of Cytochrome P450 2C9*14 and *27 Variants in Complex with Losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. Losartan effects on liver cytochromes CYP3A, CYP2C and CYP2E1 functioning at metabolic syndrome in young and adult rats | Bondarenko | Medical Research Journal [journals.viamedica.pl]
A Comparative Guide to the AT1 Receptor Binding Affinity of Angiotensin II Receptor Blockers
For researchers and professionals in drug development, understanding the nuanced differences between Angiotensin II Receptor Blockers (ARBs) is critical. While all ARBs share the common mechanism of selectively blocking the angiotensin II type 1 (AT1) receptor, they exhibit distinct pharmacological profiles, including variations in their binding affinity.[1] This guide provides a comparative analysis of the AT1 receptor binding affinity of various ARBs, supported by experimental data and detailed methodologies.
Quantitative Comparison of AT1 Receptor Binding Affinity
The binding affinity of ARBs to the AT1 receptor is a key determinant of their potency and duration of action. This is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. Another important parameter is the dissociation half-life (t½), which reflects how long an ARB remains bound to the receptor.
The following table summarizes the AT1 receptor binding affinity of several clinically important ARBs based on data from comparative in vitro studies.
| Angiotensin II Receptor Blocker | Dissociation Half-life (t½) in minutes | Rank Order of Affinity | pKi / pIC50 |
| Telmisartan (B1682998) | 213 | 1 | 8.33 |
| Olmesartan (B1677269) | 166 | 2 | 8.17 |
| Candesartan (B1668252) | 133 | 3 | 8.43 - 8.61 |
| Irbesartan (B333) | Not Reported | Not Ranked in this study | 8.72 |
| EXP3174 (active metabolite of Losartan) | 81 | 4 | 8.17 |
| Valsartan | 70 | 5 | 7.65 - 8.46 |
| Losartan | 67 | 6 | 7.17 - 7.71 |
| Azilsartan | Not Reported | Not Reported | 8.51 |
| Eprosartan | Not Reported | Not Reported | 8.26 |
Data sourced from multiple studies for a comprehensive overview. Dissociation half-life and rank order are from a study by Kakuta et al. (2005)[2]. The pKi and pIC50 values are compiled from studies by Bhuiyan et al. (2013) and Michel et al. (2013)[3][4]. It is important to note that experimental conditions can vary between studies, affecting absolute values.
Based on dissociation rate, telmisartan exhibits the strongest binding affinity, followed by olmesartan and candesartan.[2] Other studies suggest that candesartan and irbesartan also have very high affinity, as indicated by their pKi values.[1][3][4][5] Losartan consistently shows the lowest affinity among the compared ARBs.[2][4]
Experimental Protocols
The determination of AT1 receptor binding affinity is predominantly carried out using competitive radioligand binding assays.[1][6][7] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[6][7]
Objective: To determine the binding affinity (Ki) of various ARBs for the human AT1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II, a radiolabeled analog of angiotensin II.[1][8]
-
Test Compounds: The ARBs to be tested (e.g., telmisartan, olmesartan, candesartan, valsartan, losartan, etc.).
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4, containing divalent cations like 5 mM MgCl2 and a protein carrier like 0.2% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand, often using glass fiber filters.
Procedure:
-
Incubation: A fixed concentration of the radioligand (125I-[Sar1,Ile8]Angiotensin II) is incubated with the AT1 receptor-containing membranes in the presence of varying concentrations of the unlabeled ARB (the competitor).
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the ARB. The IC50 value (the concentration of ARB that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated.
Caption: The Renin-Angiotensin System and the mechanism of ARB action.
Caption: Workflow of a competitive radioligand binding assay for ARBs.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scispace.com [scispace.com]
- 5. droracle.ai [droracle.ai]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
In Vitro Validation of Losartan Carboxylic Acid's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Losartan (B1675146) Carboxylic Acid (EXP3174), the active metabolite of the angiotensin II receptor blocker Losartan. We will delve into its performance against its parent drug, Losartan, and the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac, supported by available experimental data. Detailed methodologies for key in vitro assays are also presented to facilitate the replication and further investigation of these findings.
Executive Summary
Losartan Carboxylic Acid (EXP3174) primarily exerts its effects through potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. This action is central to its anti-inflammatory properties, as the activation of the AT1 receptor by angiotensin II is known to trigger pro-inflammatory signaling cascades. While direct comparisons of EXP3174's anti-inflammatory potency with classical NSAIDs are limited in publicly available literature, its distinct mechanism of action offers a targeted approach to mitigating inflammation, particularly in contexts where the renin-angiotensin system is implicated. Another metabolite of Losartan, EXP3179, has been more directly linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the mechanism of NSAIDs. This guide will focus on the known in vitro effects of EXP3174.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative and qualitative data comparing the in vitro activities of this compound (EXP3174), Losartan, and Diclofenac. It is important to note that direct head-to-head studies for all parameters are not extensively available, and thus, the data is compiled from various sources.
Table 1: Comparison of Potency at Key Anti-inflammatory Targets
| Compound | Primary Target | IC50 / Potency | Citation |
| This compound (EXP3174) | AT1 Receptor | IC50: ~1.1 - 5 x 10⁻⁹ M | [1][2] |
| Losartan | AT1 Receptor | IC50: ~1.0 x 10⁻⁸ M | [1][2] |
| Diclofenac | COX-1 / COX-2 | IC50 (COX-1): ~0.06 µM IC50 (COX-2): ~0.40 µM | [3] |
Note: A lower IC50 value indicates higher potency.
Table 2: In Vitro Effects on Inflammatory Mediators and Pathways
| Compound | Effect on NF-κB Activation | Effect on TNF-α Production | Effect on IL-6 Production | Direct COX-2 Inhibition | Citation |
| This compound (EXP3174) | Inhibition (downstream of AT1R blockade) | Limited direct evidence | Limited direct evidence | Not a primary mechanism | [4] |
| Losartan | Inhibition | Suppression at high concentrations (≥500 µmol/L) | Suppression at high concentrations (≥500 µmol/L) | Weak to negligible | [4][5] |
| Diclofenac | Indirect inhibition (via reduced prostaglandin (B15479496) synthesis) | Inhibition (downstream of COX-2 inhibition) | Inhibition (downstream of COX-2 inhibition) | Potent Inhibition | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Angiotensin II signaling and EXP3174 inhibition.
Caption: Workflow for in vitro cytokine inhibition assay.
Caption: Comparative mechanisms of EXP3174 and Diclofenac.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in the design of further comparative studies.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (EXP3174), Losartan, or Diclofenac. A vehicle control (e.g., DMSO) is also included.
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
-
Cytokine Measurement:
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.
-
-
Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.
-
The half-maximal inhibitory concentration (IC50) for each compound is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for the synthesis of prostaglandins involved in inflammation.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A colorimetric or fluorometric probe to detect prostaglandin formation.
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds (EXP3174, Losartan, Diclofenac).
-
96-well microplate.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the colorimetric/fluorometric probe to each well.
-
Add various concentrations of the test compounds or a vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the kinetic read.
-
The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is calculated as described in the cytokine assay protocol.
-
In Vitro NF-κB Nuclear Translocation Assay
This cell-based imaging assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this pro-inflammatory transcription factor.
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa or macrophage cell lines) are seeded on glass coverslips or in imaging-compatible microplates.
-
Cells are pre-treated with the test compounds (EXP3174, Losartan) for 1-2 hours.
-
Inflammation is induced with a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a nuclear dye such as DAPI.
-
-
Imaging and Analysis:
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope or a high-content imaging system.
-
Image analysis software is used to quantify the fluorescence intensity of the p65 subunit in both the nucleus and the cytoplasm.
-
The ratio of nuclear to cytoplasmic fluorescence is calculated for each condition. A higher ratio indicates greater NF-κB translocation.
-
-
Data Analysis:
-
The degree of inhibition of NF-κB translocation by the test compounds is determined by comparing the nuclear/cytoplasmic fluorescence ratio in treated cells to that in stimulated control cells.
-
Conclusion
The in vitro anti-inflammatory effects of this compound (EXP3174) are primarily driven by its potent antagonism of the AT1 receptor, which in turn can modulate downstream inflammatory pathways such as NF-κB activation. This mechanism is distinct from the direct enzymatic inhibition of COX by NSAIDs like Diclofenac. While direct comparative data on cytokine and COX-2 inhibition by EXP3174 is sparse, its high potency at the AT1 receptor suggests a significant, albeit indirect, anti-inflammatory potential. Further head-to-head in vitro studies are warranted to fully quantify and compare the direct anti-inflammatory efficacy of EXP3174 against its parent compound and established anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for conducting such valuable comparative research.
References
- 1. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Losartan suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of simvastatin and losartan on antiinflammatory effect: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Losartan Versus Other Angiotensin II Receptor Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Losartan against other commercially available angiotensin II receptor blockers (ARBs). The data presented is collated from various in vitro and in vivo preclinical models, offering insights into the nuanced pharmacological differences that may influence therapeutic outcomes. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.
In Vitro Efficacy: AT1 Receptor Binding Affinity
The primary mechanism of action for all ARBs is the blockade of the angiotensin II type 1 (AT1) receptor. However, the affinity and kinetics of this binding can vary significantly between different ARBs, potentially impacting their potency and duration of action. Preclinical studies have demonstrated that while Losartan is an effective AT1 receptor antagonist, several other ARBs exhibit higher binding affinities.
A key differentiator among ARBs is the nature of their antagonism. Losartan is a surmountable antagonist, meaning its blockade can be overcome by high concentrations of angiotensin II. In contrast, other ARBs like Candesartan and Irbesartan are insurmountable antagonists, indicating a more persistent and less easily reversible binding to the AT1 receptor.[1]
| ARB | pKi | IC50 (nM) | Antagonism Type |
| Losartan | 7.17 ± 0.07[2] | 8.9 ± 1.1[3] | Surmountable[1] |
| EXP-3174 (Active Metabolite of Losartan) | - | 3.5 ± 0.4[3] | - |
| Candesartan | 8.61 ± 0.21[2] | - | Insurmountable[1] |
| Telmisartan | 8.19 ± 0.04[2] | - | Insurmountable |
| Valsartan | 7.65 ± 0.12[2] | - | Surmountable[1] |
| Irbesartan | - | 1.00 ± 0.2[3] | Insurmountable[1] |
| Azilsartan (B1666440) | More potent than other ARBs, with slower dissociation[3] | - | Insurmountable |
Table 1: Comparison of in vitro AT1 receptor binding affinities of various ARBs. pKi represents the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity. IC50 is the concentration of the drug that inhibits 50% of the specific binding of a radioligand.
In Vivo Efficacy: Animal Models of Disease
Preclinical animal models are crucial for evaluating the therapeutic potential of ARBs in various pathological conditions, including hypertension, cardiac hypertrophy and fibrosis, and renal disease.
Hypertension Models
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. Studies in SHRs have shown that while Losartan effectively reduces blood pressure, other ARBs like Candesartan may exhibit greater potency and a longer duration of action. For instance, Candesartan cilexetil has been shown to be significantly more potent than Losartan in reducing blood pressure in SHRs, with this effect persisting for more than 24 hours.[2]
Cardiac Hypertrophy and Fibrosis Models
Pressure overload models, such as transverse aortic constriction (TAC), are commonly used to induce cardiac hypertrophy and fibrosis. In a murine model of dilated cardiomyopathy, high-dose Losartan was shown to prevent the thickening of the left ventricular wall and an increase in cavity dimensions.[4]
Renal Disease Models
The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal fibrosis. In a mouse UUO model, Losartan treatment has been shown to ameliorate renal fibrosis.[5] In diabetic nephropathy models using streptozotocin-induced diabetic rats, both Candesartan and Losartan have demonstrated protective effects against mesangial expansion.[4]
Experimental Protocols
AT1 Receptor Binding Affinity Assay
Objective: To determine the binding affinity of ARBs to the AT1 receptor.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid expressing the wild-type AT1 receptor.
-
Membrane Preparation: After incubation, the cells are harvested, and the cell membranes containing the AT1 receptors are isolated through centrifugation.
-
Radioligand Binding Assay: The prepared membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]-[Sar1,Ile8]angiotensin II) in the presence of varying concentrations of the unlabeled competitor ARB (e.g., Losartan, Candesartan).
-
Data Analysis: The radioactivity bound to the membranes is measured, and the data are used to calculate the IC50 and Ki values for each ARB. The pKi is then calculated as the negative logarithm of the Ki.[2][3]
Spontaneously Hypertensive Rat (SHR) Model of Hypertension
Objective: To evaluate the antihypertensive efficacy of ARBs in a genetic model of hypertension.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHRs) are used.
-
Drug Administration: The ARBs (e.g., Losartan, Candesartan cilexetil) are administered orally via gavage at various doses. A vehicle control group receives the vehicle solution.
-
Blood Pressure Measurement: Systolic blood pressure is measured at different time points post-administration using the tail-cuff method.
-
Data Analysis: The reduction in blood pressure from baseline is calculated for each treatment group and compared.[2]
Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy
Objective: To assess the effect of ARBs on pressure overload-induced cardiac hypertrophy.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Surgical Procedure: A thoracotomy is performed, and the transverse aorta is constricted by tying a suture around it against a needle of a specific gauge to create a standardized degree of stenosis. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Drug Treatment: The ARB (e.g., Losartan) or vehicle is administered to the animals for a specified period.
-
Echocardiography: Transthoracic echocardiography is performed to assess cardiac function and dimensions.
-
Histological Analysis: At the end of the study, the hearts are excised, weighed, and processed for histological analysis to measure myocyte size and the extent of fibrosis. The heart weight to body weight ratio is calculated as an index of hypertrophy.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Objective: To investigate the anti-fibrotic effects of ARBs in a model of obstructive nephropathy.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: The left ureter is ligated at two points, and the ureter is cut between the ligatures to create a complete obstruction. The contralateral kidney serves as an internal control. Sham-operated animals undergo a similar procedure without ureteral ligation.
-
Drug Administration: The ARB (e.g., Losartan) or vehicle is administered daily.
-
Tissue Collection and Analysis: After a specified duration, the kidneys are harvested and processed for histological and molecular analysis. The extent of fibrosis is quantified using staining techniques such as Masson's trichrome or Picrosirius red. The expression of fibrotic markers is assessed by techniques like Western blotting or immunohistochemistry.[5]
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the site of action for ARBs.
Caption: A typical experimental workflow for a preclinical hypertension study comparing different ARBs.
Caption: Logical relationship of surmountable vs. insurmountable AT1 receptor antagonism.
References
- 1. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nephropathol.com [nephropathol.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Window: A Comparative Guide to Plasma EXP3174 Levels and Antihypertensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EXP3174, the active metabolite of losartan, with other angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors. Through a detailed analysis of experimental data, we explore the correlation between plasma concentrations of EXP3174 and its therapeutic effect, offering valuable insights for research and drug development in the field of hypertension.
Executive Summary
EXP3174 is the primary mediator of the antihypertensive effects of losartan, exhibiting a significantly higher potency and longer half-life than its parent compound.[1][2] Clinical studies consistently demonstrate a strong correlation between plasma concentrations of EXP3174 and the reduction in blood pressure. This guide presents a comparative analysis of EXP3174's pharmacokinetic and pharmacodynamic profiles against other leading ARBs and ACE inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
EXP3174 exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.[3]
References
Safety Operating Guide
Proper Disposal of Losartan Carboxylic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Losartan carboxylic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound, an active metabolite of the drug Losartan, requires careful handling and disposal due to its potential hazards. While not classified as a dangerous good for transport, it may be harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes and skin.[1][2] The toxicological and ecological properties of this compound have not been fully investigated, necessitating a cautious approach to its disposal.[1][3]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Improper disposal can lead to environmental contamination and is a violation of these regulations.[4]
Disposal Plan: Step-by-Step Procedures
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as chemical waste. This includes pure unused product, contaminated personal protective equipment (PPE), and materials used for spill cleanup.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it separate from non-hazardous trash and other chemical waste to ensure proper handling.
2. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect solid waste, such as contaminated gloves, wipes, and the chemical itself, in a designated, leak-proof, and sealable container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and specify the contents, including "this compound."[6] Ensure the label is legible and securely attached.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of dust or fumes.[6]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a container leak.
4. Disposal Pathway:
-
Professional Waste Disposal: The primary and recommended method of disposal is through a licensed, professional chemical waste disposal company.[2] Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[6]
-
Prohibited Disposal Methods:
-
Do Not Dispose in Regular Trash: this compound should not be disposed of in the regular laboratory trash.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink or into any drains.[1][2] This is to prevent environmental contamination and is often in violation of regulations.[5]
-
5. Spill Management:
-
Immediate Action: In the event of a spill, prevent the formation of dust.[1][2]
-
Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container for disposal.[1][2] Avoid creating dust during cleanup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the chemical and cleaning up spills.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Transport Classification | Not classified as dangerous goods | [1] |
| Aquatic Toxicity (Losartan) | LC50 (Rainbow Trout, 96h): > 929 mg/L | [7][8] |
| Aquatic Toxicity (Losartan) | EC50 (Daphnia magna, 48h): 331 mg/L | [7][8] |
Note: The provided aquatic toxicity data is for the parent compound, Losartan. While indicative, the specific ecotoxicity of this compound may vary.
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving this compound, please refer to your specific research plans and relevant scientific literature. Always conduct a thorough risk assessment before beginning any new experimental work.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Losartan Carboxylic Acid
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Losartan carboxylic acid. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound, the active metabolite of Losartan, is a potent pharmaceutical compound that requires careful handling to prevent occupational exposure.[1][2] While the toxicological properties have not been fully investigated, its close relationship to a pharmaceutical approved for human use necessitates stringent safety measures.[3] This guide outlines the necessary personal protective equipment (PPE), engineering controls, and step-by-step procedures for safe handling and disposal.
I. Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances. All operations involving this compound should be conducted in a designated area with the following controls in place:
-
Ventilation: All weighing and solution preparation activities must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4] General laboratory ventilation should be adequate to dilute any fugitive emissions.[4]
-
Process Enclosures: Use process enclosures or other engineering controls to keep airborne levels below recommended exposure limits.[5]
II. Personal Protective Equipment (PPE): Essential for Direct Handling
While engineering controls provide a primary barrier, the use of appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Respiratory | Dust mask or respirator | A dust mask is recommended for handling small quantities in a well-ventilated area.[3] In cases of insufficient ventilation or when handling larger quantities, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is required.[5] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes and airborne particles.[3][6] |
| Hands | Compatible chemical-resistant gloves | Nitrile, latex, or neoprene gloves are commonly used.[7] Gloves must be inspected prior to use and proper removal techniques (without touching the outer surface) must be followed.[5][6] |
| Body | Laboratory coat or protective coverall | A lab coat is the minimum requirement.[3] For tasks with a higher risk of contamination, specialized protective coveralls, such as those made from DuPont™ Tyvek®, are recommended.[8] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
III. Procedural Guidance: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, use absorbent paper to pick up the spilled material.[3] If necessary, moisten the absorbent paper with an appropriate solvent like water or alcohol to collect remaining traces.[3]
-
Transfer all contaminated materials into a suitable, sealed waste container for disposal.[3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[5] Seek medical attention.[3]
-
Skin Contact: Wash the affected area immediately with plenty of water.[3][5] If irritation persists, seek medical attention.[5]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[6]
-
V. Storage and Disposal Plan
-
Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[5] Keep it away from heat and sources of ignition.[5]
-
Disposal: All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with federal, state, and local environmental control regulations.[3][5] Do not dispose of waste into the sewer system.[9] All disposable items that have come into contact with the compound should be collected in a designated, sealed waste container.[4]
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. benchchem.com [benchchem.com]
- 5. esschemco.com [esschemco.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. safetyware.com [safetyware.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
